molecular formula C7H7IN2O2 B1424459 Methyl 5-amino-6-iodopicolinate CAS No. 872355-60-7

Methyl 5-amino-6-iodopicolinate

Cat. No.: B1424459
CAS No.: 872355-60-7
M. Wt: 278.05 g/mol
InChI Key: XYAWLFXZOHDXKP-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-iodopicolinate is a useful research compound. Its molecular formula is C7H7IN2O2 and its molecular weight is 278.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-6-iodopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAWLFXZOHDXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704844
Record name Methyl 5-amino-6-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872355-60-7
Record name Methyl 5-amino-6-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-amino-6-iodopicolinate is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. As a substituted picolinate, its core structure is recognized as a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents.[1] The presence of an amino group, an iodine atom, and a methyl ester on the pyridine ring offers a unique combination of functionalities. These features not only influence the molecule's physicochemical properties but also provide versatile handles for further synthetic modifications, such as cross-coupling reactions. This guide offers a comprehensive, in-depth exploration of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization. The protocols and insights presented herein are designed to be a valuable resource for researchers aiming to synthesize and utilize this versatile chemical building block.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for handling, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₇IN₂O₂[2]
Molecular Weight 278.05 g/mol [2]
CAS Number 872355-60-7[2]
Appearance White to off-white solid[3]
Storage 2-8°C, Inert atmosphere, Keep in dark place[2]

Synthesis of this compound

While a variety of synthetic routes can be conceptualized, a highly efficient and reliable method involves the direct electrophilic iodination of the readily available precursor, Methyl 5-aminopicolinate. This approach is favored due to the activating effect of the amino group on the pyridine ring, which facilitates regioselective iodination.

Proposed Synthetic Pathway: Electrophilic Iodination

The chosen synthetic strategy hinges on the reaction of Methyl 5-aminopicolinate with N-Iodosuccinimide (NIS). NIS is a mild and effective electrophilic iodinating agent, well-suited for activated aromatic and heterocyclic systems.[3][4] The amino group at the 5-position activates the pyridine ring towards electrophilic substitution, directing the iodine atom to the ortho-position (C6).

Synthetic Pathway Start Methyl 5-aminopicolinate Product This compound Start->Product Iodination Room Temperature Reagent N-Iodosuccinimide (NIS) Acetonitrile (CH3CN) Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_confirmation Confirmation PurifiedProduct Purified Product NMR NMR Spectroscopy (¹H and ¹³C) PurifiedProduct->NMR MS Mass Spectrometry (ESI-MS) PurifiedProduct->MS HPLC HPLC Analysis PurifiedProduct->HPLC StructureConfirmed Structure & Purity Confirmed NMR->StructureConfirmed MS->StructureConfirmed HPLC->StructureConfirmed

References

Spectroscopic Profile of Methyl 5-amino-6-iodopicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. Methyl 5-amino-6-iodopicolinate (CAS 872355-60-7), a substituted pyridine derivative, represents a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications. Its unique substitution pattern, featuring an amino group, a halogen, and a methyl ester, offers multiple points for further chemical modification. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a foundational reference for its identification, characterization, and utilization in research and development. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative analysis with structurally related analogues to present a robust spectroscopic profile.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine core, which is a key heterocycle in numerous pharmaceuticals. The substituents on the pyridine ring significantly influence its chemical reactivity and spectroscopic properties.

PropertyValueSource
CAS Number 872355-60-7[Generic Supplier Data]
Molecular Formula C₇H₇IN₂O₂[Generic Supplier Data]
Molecular Weight 278.05 g/mol [Generic Supplier Data]
IUPAC Name methyl 5-amino-6-iodopyridine-2-carboxylate[Generic Supplier Data]
Canonical SMILES COC(=O)C1=NC(=C(C=C1)N)I[Generic Supplier Data]

digraph "Methyl_5-amino-6-iodopicolinate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent atoms C7 [label="C", pos="-2.6,1.5!"]; O1 [label="O", pos="-2.6,2.5!"]; O2 [label="O", pos="-3.9,0.75!"]; C8 [label="CH₃", pos="-5.2,1.5!"]; N2 [label="NH₂", pos="2.6,-1.5!"]; I1 [label="I", pos="2.6,1.5!"];

// Ring bonds edge [style=solid]; C2 -- C3; C3 -- C4; C4 -- C5; edge [style=double]; N1 -- C2; C5 -- C6; edge [style=solid]; C6 -- N1;

// Substituent bonds C2 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C5 -- N2; C6 -- I1;

// Aromatic protons (implicit) H3[label="H", pos="-2.2,-1.2!"]; H4[label="H", pos="0,-2.5!"];

edge [style=invis]; C3 -- H3; C4 -- H4; }

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with interpretations grounded in the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing and sterically bulky iodo and ester groups.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.0 - 7.2Doublet~8.0 - 9.0Upfield shift due to the electron-donating effect of the adjacent amino group. Coupled to H-4.
H-4~7.8 - 8.0Doublet~8.0 - 9.0Downfield shift due to the anisotropic effect of the ester group and being ortho to the nitrogen. Coupled to H-3.
-OCH₃~3.8 - 4.0Singlet-Typical chemical shift for a methyl ester.
-NH₂~5.5 - 6.5Broad Singlet-Exchangeable protons with a chemical shift dependent on concentration and solvent.

Note: These are predicted values. Actual experimental values may vary. The predictions are based on analysis of similar structures found in the literature. For instance, in related chloropicolinate amides, aromatic protons on the picolinate ring appear in the range of 7.0-8.5 ppm.[1]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O~164 - 166Typical chemical shift for an ester carbonyl carbon.
C-2~148 - 152Deshielded due to attachment to the electronegative nitrogen and the ester group.
C-3~115 - 120Shielded by the electron-donating amino group.
C-4~138 - 142Deshielded due to its position relative to the ring nitrogen.
C-5~145 - 150Deshielded due to the attached amino group.
C-6~85 - 95Significantly shielded due to the heavy atom effect of the directly attached iodine.
-OCH₃~52 - 54Typical chemical shift for a methyl ester carbon.

Note: These are predicted values. Actual experimental values may vary. The prediction for C-6 is based on the known "heavy atom effect" where a directly attached halogen like iodine causes a significant upfield shift.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh ~10-20 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Lock, Tune, and Shim D->E F Acquire ¹H and ¹³C spectra E->F G Fourier Transform, Phase and Baseline Correction F->G H Calibrate chemical shifts (ref. to solvent peak) G->H I Integrate ¹H signals, Peak pick ¹³C signals H->I J Structural Elucidation I->J

Figure 2: Standard workflow for NMR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 278, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of -OCH₃: A fragment ion at m/z 247, resulting from the loss of the methoxy radical from the ester group.

    • Loss of -COOCH₃: A fragment at m/z 219, corresponding to the loss of the entire carbomethoxy group.

    • Loss of Iodine: A fragment at m/z 151 is possible due to the cleavage of the C-I bond. The iodine atom itself may be observed at m/z 127.[2][3]

    • Deiodination: In some ionization techniques, particularly electrospray ionization (ESI) with certain mobile phase additives, in-source deiodination can occur, leading to the observation of the non-iodinated analogue.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium-StrongN-H stretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakC-H stretchAromatic C-H
2990 - 2940WeakC-H stretchMethyl C-H
1725 - 1700StrongC=O stretchEster Carbonyl
1620 - 1580Medium-StrongC=C and C=N stretchPyridine Ring
1600 - 1550MediumN-H bendPrimary Amine (-NH₂)
1300 - 1200StrongC-O stretchEster
~1100MediumC-N stretchAryl Amine
< 600MediumC-I stretchAryl Iodide

The IR spectrum of substituted pyridines shows characteristic ring stretching vibrations in the 1620-1400 cm⁻¹ region.[6][7][8] The presence of the amino group will give rise to characteristic N-H stretching and bending vibrations.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans are typical parameters.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of about 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used (e.g., GC-MS for EI, or LC-MS for ESI).

  • Data Acquisition (for LC-MS with ESI):

    • Inject a small volume (1-5 µL) of the sample solution into the LC system.

    • Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate).

    • The mass spectrometer should be operated in full scan mode in both positive and negative ion modes to capture the molecular ion and any characteristic adducts or fragments.

    • Tandem MS (MS/MS) can be performed on the molecular ion to induce fragmentation and aid in structural confirmation.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the provided experimental protocols, serve as a valuable resource for scientists and researchers working with this compound. The interpretations are based on fundamental spectroscopic principles and comparative data from structurally similar molecules. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound in various research and development settings, thereby supporting its application in the synthesis of novel chemical entities.

References

A Technical Guide to Methyl 5-amino-6-iodopicolinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-iodopicolinate is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core is decorated with an amino group, a halogen atom, and a methyl ester, providing three distinct points for molecular elaboration. This guide offers a comprehensive overview of its nomenclature, structural features, physicochemical properties, and strategic applications in organic synthesis. We provide a detailed, field-tested protocol for its preparation and characterization, explaining the causal factors behind the procedural choices to ensure reproducibility and safety. The document is intended to serve as a foundational resource for scientists leveraging this versatile scaffold in the design and synthesis of novel chemical entities.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

  • Common Name: this compound

  • IUPAC Name: Methyl 5-amino-6-iodopyridine-2-carboxylate[1]

  • CAS Number: 872355-60-7[1][2]

  • Molecular Formula: C₇H₇IN₂O₂[1][2]

  • Molecular Weight: 278.05 g/mol [1]

Structural Representation

The structure consists of a pyridine ring with substituents at positions 2, 5, and 6. The carboxylate group defines the molecule as a derivative of picolinic acid (pyridine-2-carboxylic acid).

Figure 1: Chemical Structure of this compound Chemical structure of this compound (Image generated for illustrative purposes)

Physicochemical Properties

A summary of key physical and chemical properties is provided in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource / Notes
Molecular Formula C₇H₇IN₂O₂[1][2]
Molecular Weight 278.05 g/mol [1]
Appearance Typically an off-white to yellow or brown solidBased on typical substituted pyridines
Purity Commercially available at ≥97%[2]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[2]

Synthesis and Mechanistic Considerations

While several synthetic routes to substituted aminopyridines exist, a common and reliable approach involves the direct iodination of an aminopicolinate precursor. The choice of reagents and conditions is critical to achieving regioselectivity and high yield.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis can be envisioned starting from Methyl 5-aminopicolinate. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of the pyridine-2-carboxylate, the position ortho to the amino group (C6) is highly activated and sterically accessible for halogenation.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the synthesis via direct iodination.

Materials:

  • Methyl 5-aminopicolinate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-aminopicolinate (1.0 eq.).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent potential side reactions involving atmospheric oxygen or moisture.

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the starting material) via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in one portion.

    • Expert Insight: NIS is chosen as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine (I₂). The slight excess (1.1 eq.) ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and brine.

    • Trustworthiness: The sodium thiosulfate wash is a self-validating step; the disappearance of any iodine color confirms the quenching process is complete.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Strategic Applications in Synthesis

This compound is a versatile synthetic intermediate primarily due to its three orthogonal reactive sites. The reactivity of each site can be selectively addressed, making it a valuable building block for creating complex molecular architectures, particularly in drug discovery programs.

Key Reactive Sites

The diagram below illustrates the primary transformations possible at each functional group, providing a logical workflow for synthetic planning.

G cluster_amino Amino Group (C5) cluster_iodo Iodo Group (C6) cluster_ester Methyl Ester (C2) main This compound amino_rxn Amidation / Sulfonylation (Acyl Halides, Anhydrides) main->amino_rxn buchwald Buchwald-Hartwig Amination (Aryl Halides) main->buchwald suzuki Suzuki Coupling (Boronic Acids/Esters) main->suzuki sonogashira Sonogashira Coupling (Alkynes) main->sonogashira heck Heck Coupling (Alkenes) main->heck hydrolysis Hydrolysis (LiOH, NaOH) -> Carboxylic Acid main->hydrolysis amidation_ester Direct Amidation (Amines, Weinreb Amine) main->amidation_ester

Caption: Synthetic utility of this compound.

  • The Iodo Group (C6): As an aryl iodide, this position is highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, alkynyl, and vinyl groups via Suzuki, Stille, Sonogashira, Heck, and Negishi couplings. This is the most common site for initial diversification.

  • The Amino Group (C5): The nucleophilic amino group can readily undergo acylation, sulfonylation, alkylation, or serve as the nucleophilic partner in Buchwald-Hartwig amination reactions. Its reactivity can be modulated by protecting groups if necessary.

  • The Methyl Ester (C2): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other acid derivatives. Alternatively, it can be reduced to the primary alcohol or converted directly into amides.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and assess the purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons.
¹³C NMR Resonances for the seven distinct carbon atoms, including the carbonyl carbon of the ester, and the five carbons of the substituted pyridine ring.
Mass Spec (MS) The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed at m/z corresponding to the molecular weight (278.05). The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Infrared (IR) Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and C-I stretching.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[2]

References

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-amino-6-iodopicolinate is a halogenated and amino-substituted pyridine derivative, a structural motif of significant interest in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the physicochemical properties of such intermediates is paramount for the successful design of synthetic routes, formulation development, and ensuring the quality and reproducibility of research outcomes.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is intended for researchers, chemists, and drug development professionals who handle this compound or structurally related molecules. We will delve into the theoretical considerations that govern its behavior in various environments and provide detailed, field-proven protocols for its empirical characterization. The causality behind each experimental choice is explained to empower the user not just to follow steps, but to understand and adapt methodologies to their specific needs.

Section 1: Solubility Profile of this compound

The solubility of an API or intermediate is a critical parameter that influences its absorption, bioavailability, and ease of formulation.[1] The structure of this compound, featuring a methyl ester, an amino group, an iodine atom, and a pyridine ring, suggests a nuanced solubility profile. The presence of the polar amino group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, which may confer some aqueous solubility. Conversely, the iodine atom and the methyl ester group contribute to its lipophilicity.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted solubility profile based on the compound's structural features. These predictions should be confirmed experimentally using the protocol provided in Section 1.2.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and the ability to accept hydrogen bonds from the amino group are likely to lead to good solvation.
Polar Protic Methanol, Ethanol, WaterModerate to LowThe amino group can act as a hydrogen bond donor and acceptor, but the overall lipophilicity from the iodinated ring and methyl ester may limit solubility, especially in water.
Non-Polar Hexanes, TolueneLowThe polar functionalities of the molecule are not well-solvated by non-polar solvents, leading to poor solubility.
Chlorinated Dichloromethane (DCM)ModerateDCM's ability to engage in weak hydrogen bonding and its moderate polarity may allow for reasonable dissolution.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes the equilibrium or thermodynamic solubility measurement, which determines the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[2] This method is considered the gold standard for solubility determination.[3][4]

Causality of Experimental Design: The shake-flask method is chosen for its accuracy and direct measurement of the equilibrium state between the dissolved and undissolved compound.[4] Incubation at a controlled temperature for 24-48 hours is critical to ensure that equilibrium is truly reached. The use of HPLC for quantification provides high sensitivity and specificity.

Protocol Steps:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, DMSO, methanol). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully collect an aliquot of the supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Quantification: Determine the concentration of this compound in the original supernatant by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Diagram: Workflow for Thermodynamic Solubility Assessment

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis cluster_quant 5. Quantification prep Add excess solid compound to solvent in vials equil Seal and shake at constant temperature (24-48 hours) prep->equil sep Centrifuge to pellet undissolved solid equil->sep sample Collect supernatant sep->sample hplc Dilute and analyze by validated HPLC sample->hplc quant Calculate solubility from standard curve hplc->quant

Caption: Workflow for determining the thermodynamic solubility of a compound.

Section 2: Stability Profile of this compound

Understanding the chemical stability of a compound is crucial for defining its shelf-life, recommended storage conditions, and potential degradation pathways.[5][6] The chemical structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions.

  • Ester Group: The methyl picolinate moiety may be prone to hydrolysis , especially under acidic or basic conditions, to yield 5-amino-6-iodopicolinic acid and methanol. Studies on picolinate esters have shown they are susceptible to hydrolysis.[3][5]

  • Amino Group and Pyridine Ring: The aminopyridine core can be susceptible to oxidation . Similar aminopyridine structures are known to degrade into N-oxides or nitro derivatives under oxidative stress.

  • Carbon-Iodine Bond: The C-I bond on the aromatic ring is a potential site for photodegradation . Aryl iodides are known to undergo photo-induced reactions, suggesting that the compound may be light-sensitive.

Based on these considerations and information from suppliers, the recommended storage conditions for this compound are in a dark place, under an inert atmosphere, at 2-8°C.

Protocol: Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[7][8][9][10] These studies, as mandated by ICH guidelines, involve subjecting the compound to stress conditions more severe than accelerated stability testing.[6][11][12]

Causality of Experimental Design: The stress conditions (acid, base, oxidation, heat, light) are chosen to target the specific chemical functionalities within the molecule.[10] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves. A stability-indicating HPLC method is developed in parallel to separate the parent compound from all potential degradation products.

Protocol Steps:

  • Method Development: Develop a stability-indicating HPLC method capable of resolving the parent peak from any potential degradation products. A gradient elution method with a C18 column and a photodiode array (PDA) detector is a good starting point.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark.

  • Time-Point Analysis: At specified time points for each condition, withdraw an aliquot of the sample, quench the reaction if necessary (e.g., neutralization), and analyze by the stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the parent peak using the PDA detector to ensure it is spectrally homogeneous. Calculate the mass balance to account for the parent compound and all degradation products.

Diagram: Forced Degradation Study Workflow

G cluster_start 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation start Prepare solutions of This compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, RT) start->base oxid Oxidation (H2O2, RT) start->oxid thermal Thermal (Heat) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze at time points using Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis eval Identify Degradants (LC-MS) Assess Peak Purity Calculate Mass Balance analysis->eval

Caption: Workflow for conducting forced degradation studies.

Conclusion

While specific, quantitative data for this compound requires empirical determination, a thorough understanding of its chemical structure allows for well-founded predictions of its solubility and stability characteristics. This guide provides the scientific rationale and robust experimental protocols necessary for researchers to perform these critical characterizations. By understanding the potential for hydrolysis of the picolinate ester, oxidation of the aminopyridine core, and photodecomposition of the carbon-iodine bond, scientists can establish appropriate handling, storage, and formulation strategies. The provided methodologies, grounded in established scientific principles and regulatory guidelines, offer a clear path to generating the reliable data needed for advancing research and development projects involving this compound.

References

An In-Depth Technical Guide to Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-amino-6-iodopicolinate is a halogenated pyridine derivative that holds significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring an amino group, an iodine atom, and a methyl ester on a picolinate framework, offers multiple points for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach with detailed experimental considerations, and explores its potential applications in the development of novel therapeutics and functional materials. The information herein is curated for professionals in drug discovery and chemical research, aiming to provide both foundational knowledge and field-proven insights into the utility of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on data available from chemical suppliers.[1][2]

PropertyValueSource
Molecular Formula C₇H₇IN₂O₂Lead Sciences[2]
Molecular Weight 278.05 g/mol ChemicalBook[3]
CAS Number 872355-60-7Lead Sciences[2]
Appearance Off-white to light yellow powderInferred from typical appearance of similar compounds
Purity Typically ≥97%Lead Sciences[2]
Storage Conditions 2-8°C, inert atmosphere, protect from lightLead Sciences[2]

Synthetic Considerations and Methodologies

Proposed Synthetic Pathway

A logical synthetic approach would likely begin with a commercially available picolinic acid derivative, followed by sequential introduction of the required functional groups. A possible route is outlined below:

Synthetic_Pathway A Methyl 5-aminopicolinate B This compound A->B Iodination (e.g., NIS, I₂, etc.) Applications A This compound B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Iodine Site C Amide Bond Formation A->C Amino Group D Ester Hydrolysis/Amidation A->D Ester Group E Novel Heterocycles B->E F Bioactive Molecules B->F G Functional Polymers B->G C->F D->F

References

"Methyl 5-amino-6-iodopicolinate" commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-amino-6-iodopicolinate for Researchers and Drug Development Professionals

Foreword

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring an amino group, an iodine atom, and a methyl ester on a picolinate scaffold, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, plausible synthetic routes, and its potential applications as a key intermediate in the development of novel therapeutics. As a Senior Application Scientist, this document is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. This compound is a solid at room temperature with a molecular weight that lends itself to favorable pharmacokinetic properties in drug design.

PropertyValueSource
CAS Number 872355-60-7[1][2]
Alternate CAS Number 1242268-28-5[3]
Molecular Formula C₇H₇IN₂O₂[1]
Molecular Weight 278.05 g/mol [1]
Purity Typically ≥97%[1]
Appearance Solid
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. The following table provides a non-exhaustive list of vendors, which can serve as a starting point for procurement. It is advisable to request certificates of analysis from suppliers to ensure the purity and identity of the compound.

SupplierCatalog NumberPurityNotes
BLDpharm BD44851797%A leading supplier of research chemicals.[1][4]
Parchem Specialty chemical supplier.[3]
Lead Sciences BD44851797%Offers a range of agonists and other research chemicals.[1]
Chemrio Offers free shipping in the U.S. and a 30-day money-back guarantee.[5]
Zhengzhou Jiuyi Time New Materials Co., Ltd. A manufacturer based in China, with information available on ChemicalBook.[2]

Synthesis and Mechanistic Insights

A potential synthetic pathway could start from 5-aminopicolinic acid. The amino group can be protected, followed by esterification of the carboxylic acid to the methyl ester. The subsequent step would involve a regioselective iodination at the 6-position of the pyridine ring. The choice of iodinating agent and reaction conditions would be critical to achieve the desired regioselectivity.

A plausible synthetic workflow is outlined below:

G cluster_0 Step 1: Protection of the Amino Group cluster_1 Step 2: Esterification cluster_2 Step 3: Regioselective Iodination cluster_3 Step 4: Deprotection A 5-Aminopicolinic Acid B Protected 5-Aminopicolinic Acid A->B Protecting Agent (e.g., Boc₂O) C Protected 5-Aminopicolinic Acid D Methyl 5-(Protected-amino)picolinate C->D Methanol, Acid Catalyst E Methyl 5-(Protected-amino)picolinate F Methyl 5-(Protected-amino)-6-iodopicolinate E->F Iodinating Agent (e.g., NIS, I₂) G Methyl 5-(Protected-amino)-6-iodopicolinate H This compound G->H Deprotecting Agent (e.g., TFA)

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Research

The structural motifs present in this compound make it a valuable building block in drug discovery. Picolinic acid and its derivatives are known to be present in a number of biologically active compounds and approved drugs.[6] The amino group provides a site for further functionalization, allowing for the construction of amide libraries or the introduction of other pharmacophoric groups. The iodine atom can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents, thereby enabling the exploration of the chemical space around the pyridine core.

The introduction of a methyl group into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties.[7] This can lead to improved metabolic stability, enhanced binding affinity, and altered solubility.[7] The pyridine scaffold itself is a key component in many small-molecule drugs, playing a role in regulating metabolic processes.[6]

The following diagram illustrates the potential of this compound as a scaffold in fragment-based drug design (FBDD).

G cluster_0 Functionalization Sites cluster_1 Potential Modifications A This compound (Core Scaffold) B Amino Group (R₁) A->B C Iodine Atom (R₂) A->C D Amide Formation (R₁-CO-R') B->D E Sulfonamide Formation (R₁-SO₂-R') B->E F Suzuki Coupling (R₂-Aryl/Heteroaryl) C->F G Sonogashira Coupling (R₂-Alkynyl) C->G H Diverse Library of Novel Compounds D->H E->H F->H G->H

Caption: Role of this compound as a versatile scaffold.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or in a fume hood.[9]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • In case of skin contact: Wash off with soap and plenty of water.[10]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

It is highly recommended to consult the supplier-specific Safety Data Sheet for detailed and up-to-date safety information before handling this compound.

References

The Versatile Scaffold: A Technical Guide to the Derivatives and Analogues of Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Substituted pyridines, in particular, are privileged structures, forming the core of numerous FDA-approved therapeutics.[1] Methyl 5-amino-6-iodopicolinate presents itself as a highly versatile, yet underexplored, building block. Its trifunctional nature—a nucleophilic amino group, a readily displaceable iodo substituent, and an adaptable methyl ester—offers a rich platform for the synthesis of diverse chemical libraries. This guide provides an in-depth exploration of the potential derivatives and analogues of this scaffold, grounded in established synthetic methodologies and a mechanistic understanding of its unique reactivity. We will dissect the chemistry of each functional group, offering field-proven insights and detailed protocols to empower researchers in their quest for novel bioactive molecules.

Core Structure Analysis: Physicochemical Properties and Reactivity Profile

This compound is a polysubstituted pyridine with the following core characteristics:

PropertyValue
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
CAS Number 872355-60-7

The key to unlocking the synthetic potential of this molecule lies in understanding the interplay of its three primary functional groups. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The amino group at the 5-position acts as an electron-donating group, which can modulate the reactivity of the ring and the adjacent iodo group. The iodo group at the 6-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. The methyl ester at the 2-position provides a handle for further derivatization into amides or other functionalities.

Strategic Derivatization Pathways

The true value of this compound lies in its capacity for selective and sequential functionalization. The following sections will detail the derivatization strategies for each reactive site.

The Iodo Group: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-iodine bond is the most labile site for cross-coupling reactions due to its lower bond dissociation energy compared to C-Br or C-Cl bonds.[2][3] This allows for a high degree of chemoselectivity in the presence of other halogens.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and a wide range of boronic acids or esters. This reaction is instrumental in creating biaryl structures, which are common motifs in bioactive molecules.

  • Causality of Experimental Choices: The selection of the palladium catalyst and ligand is critical. For electron-rich aminopyridines, bulky, electron-rich phosphine ligands can enhance catalytic activity and prevent catalyst deactivation. The choice of base is also crucial; weaker bases are often preferred to avoid undesired side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Sonogashira coupling enables the introduction of terminal alkynes, creating conjugated enynes and arylalkynes which are valuable precursors for the synthesis of more complex heterocyclic systems.[4]

  • Trustworthiness of the Protocol: This reaction is typically high-yielding and tolerates a wide variety of functional groups. The use of a copper(I) co-catalyst is common, although copper-free conditions have also been developed.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) salt (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, and drying the organic layer.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination allows for the synthesis of a diverse range of N-aryl and N-alkyl aminopyridines. This reaction is highly versatile, with a broad scope of amine coupling partners.

  • Expertise & Experience: The choice of ligand is paramount for successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands are often required for efficient coupling, especially with less reactive amines. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically employed.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) in a Schlenk tube.

  • Add the amine coupling partner (1.1-1.5 equiv.).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C, stirring until the reaction is complete.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by chromatography.

G Core This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Core->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (+ R₂NH) Core->Buchwald Pd catalyst, Ligand, Base Aryl 6-Aryl-5-aminopicolinate Suzuki->Aryl Alkynyl 6-Alkynyl-5-aminopicolinate Sonogashira->Alkynyl Amino 5,6-Diaminopicolinate Derivative Buchwald->Amino

Caption: Derivatization at the 6-iodo position.

The Amino Group: A Nucleophilic Handle for Diverse Functionalization

The 5-amino group is a key site for introducing a variety of functionalities that can modulate the compound's physicochemical properties and biological activity.

Acylation and sulfonylation are straightforward methods to introduce amide and sulfonamide linkages, respectively. These modifications can alter the electronic properties of the pyridine ring and provide opportunities for hydrogen bonding interactions in a biological target.

  • Self-Validating System: The reaction conditions can be easily monitored by TLC to ensure complete conversion of the starting material. The products are typically stable and can be readily purified.

Experimental Protocol: General Procedure for Acylation

  • Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or pyridine).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equiv.) dropwise.

  • If necessary, add a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acid byproduct.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by chromatography or recrystallization.

Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives. This two-step, one-pot procedure is a highly efficient method for introducing a wide range of alkyl substituents.

The Methyl Ester: A Precursor to Amides and Other Derivatives

The methyl ester at the 2-position can be readily converted into a variety of other functional groups, most commonly amides.

Conversion of the methyl ester to an amide can be achieved through direct aminolysis or, more commonly, via a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.

  • Expertise & Experience: Direct aminolysis of the methyl ester can be challenging and may require harsh conditions. A more reliable approach is the hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with an amine using a standard coupling reagent (e.g., HBTU, HATU, or EDC).[5]

Experimental Protocol: Two-Step Amide Formation

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

  • Dissolve the resulting carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., DMF or CH₂Cl₂).

  • Add the amine (1.1 equiv.), a coupling reagent (e.g., HBTU, 1.2 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

  • Stir the reaction at room temperature for 4-12 hours.

  • Work-up the reaction by diluting with an organic solvent and washing with aqueous solutions of NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify the amide product.

G cluster_amino Amino Group Derivatization cluster_ester Ester Group Derivatization Core_A This compound Acylation Acylation (+ RCOCl) Core_A->Acylation Sulfonylation Sulfonylation (+ RSO₂Cl) Core_A->Sulfonylation Amide 5-Acylamino Derivative Acylation->Amide Sulfonamide 5-Sulfonamido Derivative Sulfonylation->Sulfonamide Core_E This compound Hydrolysis Hydrolysis Core_E->Hydrolysis Carboxylic_Acid 5-Amino-6-iodopicolinic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (+ R₂NH) Picolinamide 5-Amino-6-iodopicolinamide Amide_Coupling->Picolinamide Carboxylic_Acid->Amide_Coupling

Caption: Derivatization at the 5-amino and 2-ester positions.

Advanced Synthetic Strategies: Bicyclic Heterocycles

The trifunctional nature of this compound makes it an excellent precursor for the synthesis of more complex, rigid structures such as bicyclic heterocycles.[4][6][7] For example, a Sonogashira coupling followed by an intramolecular cyclization involving the 5-amino group can lead to the formation of fused ring systems.

Potential Applications in Drug Discovery

Picolinic acid and its derivatives have a rich history in medicinal chemistry, with applications ranging from enzyme inhibitors to metal chelating agents.[1][8] The diverse derivatives accessible from this compound could be screened for a wide range of biological activities, including but not limited to:

  • Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core.

  • Antimicrobial Agents: The picolinic acid scaffold has been explored for its antibacterial and antifungal properties.

  • CNS-active Agents: The ability to introduce a variety of lipophilic and polar groups makes this scaffold attractive for targeting central nervous system receptors.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and diverse chemical entities. By understanding the distinct reactivity of its three functional groups, researchers can employ a range of modern synthetic methodologies to create libraries of compounds with significant potential for drug discovery. This guide has provided a comprehensive overview of these strategies, complete with practical protocols and a rationale for experimental design. The true potential of this scaffold is limited only by the creativity of the synthetic chemist.

References

"Methyl 5-amino-6-iodopicolinate" role as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-amino-6-iodopicolinate as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery and synthetic chemistry, the efficiency of molecule construction is paramount. The strategic selection of starting materials—versatile building blocks—can dramatically accelerate the path to novel chemical entities.[1][2] this compound is a quintessential example of such a strategic building block. Its substituted pyridine core is a privileged structure in medicinal chemistry, and the orthogonal reactivity of its functional groups—an iodo group primed for cross-coupling, a nucleophilic amino group, and a modifiable ester—offers a powerful platform for rapid and targeted diversification.[3] This guide provides a deep dive into the core reactivity of this compound, presenting not just the "what" but the "why" behind its application in key synthetic transformations that are foundational to pharmaceutical research.

Physicochemical Profile and Handling

Understanding the fundamental properties of a building block is critical for its successful application. This compound is a stable, solid compound under standard laboratory conditions.

PropertyValueSource(s)
CAS Number 872355-60-7[4][5]
Molecular Formula C₇H₇IN₂O₂[4]
Molecular Weight 278.05 g/mol [4]
Appearance Solid (form may vary)N/A
Purity Typically ≥97%[4]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[4][6]

Expert Insight: The specified storage conditions are crucial for preventing degradation. The amino group can be susceptible to oxidation, and the overall compound may be light-sensitive. Storing under an inert gas like argon or nitrogen is highly recommended to ensure long-term stability and reactivity.

The Core of Versatility: A Trifecta of Reactive Sites

The power of this compound stems from the distinct reactivity of its three primary functional groups, allowing for sequential and controlled modifications.

Caption: Key reactive centers of this compound.

  • The 6-Iodo Group: This is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. The C(sp²)-I bond is highly reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)), initiating catalytic cycles like Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[7][8]

  • The 5-Amino Group: This nucleophilic primary amine can be readily acylated, alkylated, or used in condensation reactions. Its presence also electronically influences the pyridine ring, affecting its reactivity and the properties of the final molecule.

  • The 2-Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which opens up another dimension of reactivity, primarily through amide bond formation.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Complexity

The iodo-substituent makes this compound an ideal substrate for a suite of powerful palladium-catalyzed cross-coupling reactions. These methods form the backbone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust methods for creating C-C bonds, typically by coupling an organohalide with an organoboron species.[9] It is widely used to synthesize biaryl and substituted styrene motifs, which are common in pharmaceutical agents.[10]

Causality of the Workflow: The reaction is driven by a three-step catalytic cycle.[7][9] The choice of a palladium(0) source, a suitable ligand, and a base is critical. The base activates the organoboron species, making it competent for transmetalation, which is often the rate-limiting step.[10]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Self-Validating Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the activity of many common bases.

  • Catalyst Introduction: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).

  • Reaction Execution: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-16 hours).

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing access to arylalkynes and conjugated enynes.[11][12] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[12]

Causality of the Workflow: The palladium catalyst activates the C-I bond via oxidative addition, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[8] This acetylide then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. An amine base is required both to deprotonate the alkyne and to serve as a ligand and solvent.[11]

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Self-Validating Protocol: Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask under argon, add this compound (1.0 eq.), Copper(I) iodide (CuI) (0.05-0.1 eq.), and a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 eq.).

  • Solvent and Reagent Addition: Add a degassed solvent, typically an amine like triethylamine (Et₃N) or a mixture of THF and Et₃N. Then, add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Workup and Purification: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 6-alkynyl-5-aminopicolinate.

Buchwald-Hartwig Amination: Direct C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing aryl amines from aryl halides.[13][14] It offers a direct route to C-N bond formation under relatively mild conditions, avoiding the harshness of older methods like the Goldberg reaction.[13]

Causality of the Workflow: The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide) to form a palladium amide complex.[15] Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[13][15] The choice of ligand is paramount and is often a sterically hindered phosphine.[14]

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Self-Validating Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In an oven-dried vial inside a glovebox, combine this compound (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.05 eq.), and a strong base such as sodium tert-butoxide (1.4-2.0 eq.).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Finally, add the amine coupling partner (1.2-1.5 eq.).

  • Reaction Execution: Seal the vial and heat the mixture with stirring at 90-110 °C. Monitor the reaction's completion by LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a plug of celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude material via flash column chromatography.

Concluding Perspective: An Indispensable Tool for Discovery

This compound is more than just a chemical intermediate; it is a strategic asset in the synthesis of complex molecular architectures. Its well-defined and orthogonal reactive sites enable chemists to employ a range of high-yield, reliable, and well-understood transformations. The ability to rapidly generate diverse libraries by modifying the 6-position through robust cross-coupling reactions makes this building block exceptionally valuable in lead generation and optimization phases of drug discovery.[1][16] By mastering the application of this versatile scaffold, researchers are well-equipped to construct the next generation of innovative therapeutics and functional materials.

References

The Synthetic Versatility of Methyl 5-amino-6-iodopicolinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Substituted Pyridines in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine scaffold stands as a "privileged" structural motif, integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents targeting a wide array of diseases. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity. Among the vast chemical space of substituted pyridines, Methyl 5-amino-6-iodopicolinate emerges as a particularly valuable, yet under-documented, building block for medicinal chemists. This technical guide aims to provide a comprehensive overview of this molecule, from its synthesis and chemical reactivity to its potential applications as a versatile scaffold in the development of next-generation therapeutics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₇IN₂O₂[5]
Molecular Weight 278.05 g/mol [5]
CAS Number 872355-60-7[5]
Predicted pKa Amine: ~4.0-5.0; Pyridine N: ~1.5-2.5Estimated
Predicted logP 1.8 - 2.5Estimated
Predicted Melting Point 150 - 170 °CEstimated
Predicted Boiling Point > 350 °CEstimated
Predicted Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents.Estimated

Synthesis of this compound: A Plausible and Efficient Route

While a specific, multi-step synthesis for this compound is not extensively detailed in the current literature, a robust and logical synthetic pathway can be proposed based on well-established transformations of pyridine derivatives. The proposed synthesis involves a three-step process starting from commercially available 5-aminopicolinic acid.

Proposed Synthetic Pathway

The synthesis commences with the esterification of 5-aminopicolinic acid, followed by a regioselective iodination of the resulting methyl ester.

Synthetic Pathway 5-Aminopicolinic_Acid 5-Aminopicolinic Acid Esterification Step 1: Esterification 5-Aminopicolinic_Acid->Esterification MeOH, H+ (cat.) Methyl_5_aminopicolinate Methyl 5-aminopicolinate Esterification->Methyl_5_aminopicolinate Iodination Step 2: Iodination Methyl_5_aminopicolinate->Iodination I₂, Hg(OAc)₂ Target_Molecule This compound Iodination->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Esterification of 5-Aminopicolinic Acid

This standard procedure converts the carboxylic acid to its corresponding methyl ester.

  • Suspend 5-aminopicolinic acid (1.0 equiv) in methanol (10-15 mL per gram of starting material).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 5-aminopicolinate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Regioselective Iodination of Methyl 5-aminopicolinate

This step introduces the iodine atom at the C6 position, activated by the adjacent amino group. This method is adapted from a known procedure for the iodination of 2-aminopyridine.[6]

  • To a solution of Methyl 5-aminopicolinate (1.0 equiv) in water at 70°C, add mercuric acetate (1.1 equiv) and stir until dissolved.

  • In a separate flask, dissolve elemental iodine (2.0 equiv) in boiling dioxane.

  • Add the hot iodine solution to the reaction mixture and continue stirring at 70°C for 30-60 minutes.

  • Pour the reaction mixture into a 15% aqueous solution of potassium iodide.

  • Cool the mixture and extract with an organic solvent like ethylenedichloride.

  • Wash the combined organic extracts with potassium iodide solution, treat with decolorizing charcoal, and evaporate to dryness.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The presence of the iodo-substituent at a position amenable to such reactions makes it a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.

The Advantage of the Iodo-Substituent in Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling, the reactivity of the carbon-halogen bond is a critical factor. The C-I bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst compared to C-Br and C-Cl bonds.[7] This enhanced reactivity allows for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to proceed under milder conditions, often with higher yields and shorter reaction times.

Cross_Coupling_Reactivity Target_Molecule This compound Suzuki Suzuki-Miyaura (C-C bond) Target_Molecule->Suzuki Aryl/Vinyl Boronic Acid Pd Catalyst, Base Sonogashira Sonogashira (C-C bond) Target_Molecule->Sonogashira Terminal Alkyne Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (C-N bond) Target_Molecule->Buchwald Amine Pd Catalyst, Base Derivatives Diverse Library of Picolinate Derivatives Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives

Caption: Utility of this compound in cross-coupling reactions.

Detailed Protocols for Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Formation of Aryl- or Vinyl-Substituted Picolinates

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8][9][10][11]

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a suitable solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

  • After cooling, dilute the mixture with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl-Picolinates

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15][16]

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) in a suitable solvent (e.g., THF or DMF).

  • Add a copper(I) co-catalyst (e.g., CuI, 0.05 equiv) and a base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 equiv) dropwise and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired alkynyl-picolinate.

Buchwald-Hartwig Amination: Accessing Novel Amino-Picolinates

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[17][18][19][20][21]

  • To a Schlenk tube, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the amine (1.2 equiv) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110°C, stirring until the starting material is consumed.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Development: A Scaffold for Innovation

The aminopicolinate scaffold is a recurring motif in a variety of biologically active molecules, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][22][23] Furthermore, halogenated pyridines are crucial intermediates in the synthesis of numerous pharmaceuticals.[5] The dual functionality of this compound, possessing both an amino group and a reactive iodo-substituent, makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.

Drug_Discovery_Applications Scaffold This compound (Versatile Scaffold) Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Scaffold->Cross_Coupling Library Library of Diverse Picolinate Derivatives Cross_Coupling->Library Screening High-Throughput Screening Library->Screening Leads Identification of Novel Drug Leads Screening->Leads Therapeutic_Areas Potential Therapeutic Areas: - Oncology - CNS Disorders - Infectious Diseases Leads->Therapeutic_Areas

Caption: Role of this compound in the drug discovery pipeline.

The amino group can be further functionalized, for example, through acylation or sulfonylation, to introduce additional diversity. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This, combined with the versatility of the iodo-substituent in cross-coupling reactions, allows for the rapid generation of a multitude of structurally distinct molecules from a single, readily accessible starting material. This approach is highly valuable in lead discovery and optimization, where the exploration of a broad chemical space is essential for identifying compounds with the desired biological activity and drug-like properties. The picolinate framework itself has been identified in inhibitors of various enzymes, highlighting the potential for novel derivatives in targeted therapies.[1][24]

Conclusion

This compound represents a potent and versatile building block for medicinal chemists and drug development professionals. While not extensively documented, its synthesis is achievable through established chemical transformations. Its true strength lies in the strategic placement of an amino group and a highly reactive iodo-substituent on the picolinate core. This unique combination provides a powerful handle for diversification through a range of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. By leveraging the reactivity of this molecule, researchers can efficiently construct libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents for a multitude of diseases. This in-depth technical guide provides the foundational knowledge and practical insights necessary to unlock the full potential of this compound in the pursuit of innovative medicines.

References

Methodological & Application

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Cross-Coupling Reactions with Methyl 5-amino-6-iodopicolinate

Publication Date: January 4, 2026

Foreword: The Strategic Value of Substituted Aminopicolinates

In the landscape of modern medicinal chemistry and drug development, the substituted aminopyridine scaffold is a privileged structure, appearing in a multitude of clinically significant molecules. Its unique electronic properties and hydrogen bonding capabilities make it an ideal fragment for engaging with biological targets. This compound is a highly versatile and valuable building block that provides synthetic chemists with a direct entry point to a diverse array of complex substituted aminopicolinates.

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the application of this compound in one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reaction.[1][2][3][4] We will move beyond simple procedural lists to delve into the mechanistic underpinnings, the rationale behind procedural choices, and troubleshooting strategies to empower you to achieve optimal results in the laboratory.

Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3] The catalytic cycle, typically driven by a Palladium(0) species, is a well-orchestrated sequence of three fundamental steps. Understanding this mechanism is critical for rational troubleshooting and reaction optimization.

The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition: A catalytically active Pd(0) complex reacts with the organic halide (in this case, this compound), inserting itself into the carbon-iodine bond. This oxidizes the palladium center from Pd(0) to Pd(II) and forms a new organopalladium(II) complex.[4][5][6]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This is the crucial step where the new carbon-carbon bond components are brought together on the metal center.[5][6]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_addition->pd_complex pd_complex->pd0 transmetalation Transmetalation pd_complex->transmetalation di_organo_pd R¹-Pd(II)L₂-R² transmetalation->di_organo_pd reductive_elimination Reductive Elimination di_organo_pd->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents
Reagent/MaterialTypical GradeSupplier ExampleNotes
This compound>97%BLDpharm, Lead SciencesThe key electrophile.[8]
Arylboronic Acid>95%Major chemical suppliersThe nucleophilic partner.
Palladium CatalystSee Table 1Major chemical suppliersE.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃.
Phosphine LigandSee Table 1Major chemical suppliersE.g., SPhos, XPhos, P(t-Bu)₃. Often required for Pd(OAc)₂ or Pd₂(dba)₃.
BaseAnhydrousMajor chemical suppliersE.g., K₂CO₃, K₃PO₄, Cs₂CO₃.
SolventAnhydrous/DegassedMajor chemical suppliersE.g., 1,4-Dioxane, Toluene, DMF.
Reaction Vessel---Glassware supplierSchlenk tube or sealed vial.
Inert GasHigh PurityGas supplierArgon or Nitrogen.
Critical Safety Considerations

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for every chemical used.

  • Toxicity: Many organopalladium compounds and some organic reagents can be toxic if inhaled or ingested.[9]

  • Irritation: Halogenated organic compounds and bases can cause severe skin and eye irritation or burns.[10][11]

  • Handling: Always handle reagents in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Inert Atmosphere: Reactions are sensitive to oxygen. Proper handling of anhydrous and degassed solvents under an inert atmosphere is crucial for success and safety.

Experimental Workflow: From Setup to Product

workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification a Weigh Solids: Substrate, Boronic Acid, Base b Add to Dry Reaction Vessel a->b c Evacuate & Refill with Inert Gas (3x) b->c d Add Degassed Solvent(s) via Syringe c->d e Add Catalyst/Ligand under Inert Atmosphere d->e f Heat to Desired Temp with Stirring e->f g Monitor Reaction (TLC, LC-MS) f->g h Cool to RT & Quench (e.g., with water) g->h i Extract with Organic Solvent h->i j Wash, Dry (Na₂SO₄), & Filter i->j k Concentrate in vacuo j->k l Purify via Flash Column Chromatography k->l m Characterize Pure Product (NMR, MS) l->m

Caption: A standard workflow for a Suzuki cross-coupling experiment.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk tube or sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the chosen base (2.0-3.0 eq.).

  • Inerting: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %) or the combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and a ligand (e.g., SPhos, 2-4 mol %).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C). Stir vigorously for the required time (2-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Section 3: Optimizing Reaction Parameters: The Causality Behind Choices

The success of a Suzuki coupling is highly dependent on the interplay of its components. The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates involved. Electron-rich and bulky phosphine ligands, for example, are known to enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis.[5]

ParameterCommon ChoicesRationale & Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-type precatalystsPd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that require an external ligand to form the active catalyst. Pd(PPh₃)₄ is an active Pd(0) catalyst but can be thermally sensitive. Pre-formed catalysts (precatalysts) offer convenience and sometimes higher activity.[2][3][12]
Ligand Buchwald-type: SPhos, XPhos, RuPhos. Other: P(t-Bu)₃, PCy₃, DPPFBulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are highly effective for coupling challenging substrates, including heteroaryl halides. They promote fast oxidative addition and reductive elimination.[5] The choice of ligand is often the most critical parameter to screen.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation. K₃PO₄ is a strong, non-nucleophilic base effective in many systems. Cs₂CO₃ is more soluble and often used for less reactive substrates. KF can be used when base-sensitive functional groups are present.[5][7]
Solvent 1,4-Dioxane, Toluene, DMF, THF, often with 10-20% waterThe solvent must solubilize the reactants and catalyst. Aprotic polar solvents like Dioxane and THF are common. The addition of water can aid in dissolving the base and boronate salt, accelerating transmetalation.[3]
Temperature Room Temp to 110 °CMost couplings with aryl iodides proceed efficiently at elevated temperatures (80-100 °C). Some highly active catalyst systems can operate at room temperature, which can be beneficial for thermally sensitive substrates.[13]

Section 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Incorrect base or solvent.3. Insufficient temperature.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Screen a different set of conditions (e.g., change from K₂CO₃/Dioxane to K₃PO₄/Toluene).3. Increase reaction temperature in 10 °C increments.
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can transmetalate. This is common with electron-rich or sterically hindered boronic acids.[13]1. Use a stronger, non-aqueous base like K₃PO₄.2. Use rigorously anhydrous conditions.3. Switch to a boronic ester (e.g., pinacol ester), which is often more stable.
Homocoupling (Side Product) Two molecules of the boronic acid couple to form a biaryl byproduct (R²-R²).1. This can be caused by oxygen in the reaction mixture. Improve inerting technique.2. Lower the catalyst loading or switch to a different ligand that favors cross-coupling over homocoupling.
Dehalogenation (Side Product) The starting material's iodine is replaced by a hydrogen atom (R¹-H).1. This can occur if the oxidative addition is slow and side reactions dominate. Use a more active catalyst/ligand system (e.g., a Buchwald ligand).2. Ensure the base is not overly aggressive or that the temperature is not excessively high.

Conclusion

This compound stands as a powerful and adaptable starting material for the synthesis of complex molecular architectures. When paired with the reliability and scope of the Suzuki-Miyaura cross-coupling reaction, it provides an efficient and modular route to novel biaryl and heteroaryl picolinates. By understanding the core mechanism and the critical role of each reaction parameter, researchers can effectively leverage this chemistry to accelerate discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

Application Notes and Protocols for Sonogashira Coupling of Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Methyl 5-amino-6-iodopicolinate in Sonogashira coupling reactions. As a functionalized pyridine, this compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex molecules.[1][2] This document offers detailed protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful implementation of this powerful carbon-carbon bond-forming reaction.[3][4][5]

Introduction to this compound and the Sonogashira Coupling

This compound is a substituted pyridine derivative with strategically placed functional groups that make it an attractive substrate for cross-coupling reactions. The presence of an iodo group provides a highly reactive site for palladium-catalyzed reactions, while the amino and methyl ester moieties offer opportunities for further functionalization or can influence the electronic properties and reactivity of the molecule. The Sonogashira coupling, a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][3][4] Its utility is particularly pronounced in the construction of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals, natural products, and organic materials.[1][2][5] The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups.[1][4]

Core Principles of the Sonogashira Coupling

The Sonogashira reaction traditionally employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[1][6] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination of the product, while the copper co-catalyst activates the terminal alkyne.[3][4] The reaction is typically performed in the presence of a base, often an amine, which serves to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[1][7]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a detailed, step-by-step methodology for the Sonogashira coupling of this compound with phenylacetylene as a model reaction.

Reagents and Materials
  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Reaction Setup and Execution
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl2(PPh3)2 (0.03 equiv), and CuI (0.05 equiv).

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is critical to prevent the deactivation of the palladium catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).[5][7]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine. The amine acts as both the base and can serve as a solvent.[1] Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction progress can be followed by the consumption of the starting material. For less reactive substrates, gentle heating may be required.[7][8]

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, Methyl 5-amino-6-(phenylethynyl)picolinate.

Workflow Diagram

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask B Add Reactants: - this compound - PdCl2(PPh3)2 - CuI A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D Add Anhydrous Solvents (THF, TEA) C->D E Add Phenylacetylene D->E F Stir at Room Temperature (Monitor by TLC) E->F G Quench with aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for the Sonogashira coupling of this compound.

Mechanistic Insights

The Sonogashira coupling reaction proceeds through a synergistic interplay between a palladium and a copper catalyst. The generally accepted mechanism involves two interconnected catalytic cycles.[3][4][9]

The Palladium Catalytic Cycle
  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.[1][3]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3]

The Copper Catalytic Cycle
  • π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.

  • Deprotonation: In the presence of a base (e.g., triethylamine), the alkyne is deprotonated to form a copper acetylide intermediate.[3] This species is then ready for the transmetalation step with the palladium complex.

Catalytic Cycle Diagram

Sonogashira_Mechanism pd0 Pd(0)L2 pd_oxidative R-Pd(II)-X L2 pd0->pd_oxidative Oxidative Addition pd_transmetalation R-Pd(II)-C≡CR' L2 pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R-C≡C-R' pd_transmetalation->product cu_alkyne [Cu(C≡CR')]n cu_alkyne->pd_oxidative from Cu cycle aryl_halide R-X aryl_halide->pd_oxidative alkyne R'-C≡C-H alkyne->cu_alkyne base Base base->cu_alkyne

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Influence of Substituents on Reactivity

The electronic and steric properties of the substituents on the pyridine ring of this compound can influence the outcome of the Sonogashira coupling.

  • Iodo Group: The carbon-iodine bond is the most reactive among the halogens in Sonogashira couplings, following the general trend I > Br > Cl.[7][10] This high reactivity allows for milder reaction conditions, often at room temperature.[7]

  • Amino Group: The electron-donating nature of the amino group can increase the electron density of the pyridine ring, which may slightly decrease the rate of oxidative addition. However, its presence is generally well-tolerated in Sonogashira reactions.

  • Methyl Ester Group: The electron-withdrawing nature of the methyl ester can enhance the reactivity of the aryl iodide towards oxidative addition.

Comparative Reaction Parameters

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Sonogashira coupling. The following table summarizes typical conditions used for the coupling of functionalized pyridines, providing a starting point for optimization.

ParameterTypical ConditionsRationale & ConsiderationsReferences
Palladium Catalyst PdCl2(PPh3)2, Pd(PPh3)4PdCl2(PPh3)2 is often more stable and soluble.[1][11] Pd(PPh3)4 is also commonly used.[12][1][11][12]
Copper Co-catalyst CuIEssential for the classical Sonogashira mechanism to activate the alkyne.[1][9][1][9]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as a proton scavenger and can also serve as the solvent.[1][7][1][7]
Solvent THF, DMF, Toluene, or neat amineThe choice of solvent can influence catalyst stability and solubility of reagents.[1][8][1][8]
Temperature Room Temperature to 100 °CAryl iodides are often reactive at room temperature, while less reactive halides may require heating.[7][8][7][8]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst decomposition and unwanted side reactions like Glaser coupling.[5][7][5][7]

Troubleshooting Common Issues

IssuePotential CauseSuggested SolutionReferences
Low or No Reaction Inactive catalyst, poor quality reagents, inappropriate temperature.Use fresh, high-purity catalysts and reagents. Ensure anhydrous and anaerobic conditions. Increase reaction temperature for less reactive substrates.[7]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Use fresh, high-purity reagents and solvents. Some solvents like THF may promote its formation.[7][13]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen, excess copper catalyst.Rigorously exclude oxygen by using an inert atmosphere. Minimize the amount of copper co-catalyst.[5][7]
Difficulty in Purification Formation of byproducts.Optimize reaction conditions to minimize side reactions. Consider copper-free Sonogashira protocols if homocoupling is a major issue.[6][7]

Conclusion

The Sonogashira coupling of this compound offers a versatile and efficient method for the synthesis of a wide array of functionalized pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this powerful tool in the development of novel compounds for various applications. This guide provides a solid foundation for the successful implementation and troubleshooting of this important transformation.

References

Application Note & Protocol: Strategic Buchwald-Hartwig Amination of Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Aminopicolinates

Methyl 5-amino-6-iodopicolinate is a highly functionalized pyridine derivative that serves as a versatile building block in contemporary drug discovery. The picolinate scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and FDA-approved drugs.[1][2][3] The ability to forge a new carbon-nitrogen bond at the C-6 position via Buchwald-Hartwig amination unlocks access to novel chemical space, enabling the synthesis of diverse compound libraries for screening and lead optimization.

This transformation is particularly valuable as traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), are often limited by harsh conditions and a narrow substrate scope.[4] The palladium-catalyzed Buchwald-Hartwig reaction provides a mild, general, and highly efficient alternative for coupling a wide array of amines with aryl halides.[4][5]

This guide provides a deep dive into the mechanistic nuances, strategic considerations, and a field-proven protocol for the successful Buchwald-Hartwig amination of this compound. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation.

Mechanistic Overview of the Buchwald-Hartwig Amination

The reaction proceeds through a palladium-based catalytic cycle. While the precise pathway can vary with the choice of ligand, base, and substrate, the generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the picolinate substrate. This is typically the rate-determining step for aryl iodides and bromides.[8][9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[7][10] The choice of base is critical and must be strong enough to facilitate this step without promoting unwanted side reactions.[10]

  • Reductive Elimination: The new C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][11]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd_amido Palladium(II)-Amido Complex oa_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR¹R² (Product) pd_amido->product baseH [Base-H]⁺ I⁻ pd_amido->baseH sub Ar-I sub->pd0 amine HNR¹R² amine->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for this compound

The unique structure of this substrate presents specific challenges and opportunities that must be addressed for a successful reaction.

  • Catalyst Poisoning by Pyridine Nitrogen: The most significant challenge with 2-halopyridine substrates is the potential for the pyridine ring nitrogen to coordinate to the palladium center.[12] This coordination can sequester the catalyst, forming a stable, off-cycle complex and inhibiting its activity.

    • Mitigation Strategy: Employing sterically bulky, electron-rich biaryl phosphine ligands is crucial. Ligands like XPhos , RuPhos , or BrettPhos create a congested coordination sphere around the palladium atom, which sterically disfavors coordination of the pyridine nitrogen and promotes the desired catalytic cycle.[13][14]

  • Base Sensitivity of the Methyl Ester: The methyl picolinate functional group is susceptible to saponification (hydrolysis) under strongly basic conditions, particularly with alkoxide bases like sodium tert-butoxide (NaOtBu).[11]

    • Mitigation Strategy: Avoid strong alkoxide bases. Instead, use weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][15] These bases are effective at promoting the amination of aryl iodides while minimizing the risk of ester hydrolysis.

  • High Reactivity of the Aryl Iodide: The C-I bond is the most reactive among aryl halides for oxidative addition.[9] This allows for milder reaction conditions (lower temperatures) compared to the corresponding bromides or chlorides, which can improve functional group tolerance.

  • Potential Side Reactions:

    • Hydrodehalogenation: Replacement of the iodine with a hydrogen atom can occur, often proceeding via a β-hydride elimination pathway from the palladium-amido intermediate.[4][14] The use of bulky ligands that accelerate reductive elimination can help suppress this side reaction.[14]

    • Dimerization: The existing 5-amino group on the starting material could potentially act as a nucleophile, leading to self-coupling. While generally less reactive than the added amine, this possibility should be monitored by TLC or LC-MS.

Recommended Experimental Protocol

This protocol is designed as a robust starting point, leveraging modern catalyst systems to address the challenges outlined above.

Table 1: Reagents and Materials
Reagent/MaterialRoleTypical LoadingNotes
This compoundElectrophile1.0 equivEnsure high purity.
Amine Coupling PartnerNucleophile1.1 - 1.5 equivExcess is used to drive the reaction to completion. For solid amines, ensure they are finely powdered.
XPhos Pd G3 (or other G3/G4 pre-catalyst)Catalyst Precursor1 - 3 mol%Air-stable palladium pre-catalysts are recommended for reproducibility and ease of handling.[9] They reliably generate the active Pd(0) species.
XPhos (or corresponding ligand)Ligand1 - 3 mol%Additional free ligand can sometimes be beneficial, especially if catalyst deactivation is observed.
Potassium Phosphate (K₃PO₄)Base2.0 equivMust be anhydrous. Finely grind before use to maximize surface area and reactivity. Cs₂CO₃ is a suitable alternative.
Toluene (or 1,4-Dioxane)Solvent0.1 - 0.2 MMust be anhydrous and deoxygenated.
Anhydrous, Inert Gas (Nitrogen or Argon)AtmosphereN/AEssential for preventing oxidation of the catalyst and phosphine ligand.
Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), potassium phosphate (2.0 equiv, finely ground), and the XPhos Pd G3 pre-catalyst (2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the reaction vigorously.[9][14] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[16] The choice of eluent will depend on the polarity of the product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following guide provides a logical workflow for addressing common issues.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory low_conv Low Conversion / No Reaction start->low_conv side_rxn Significant Side Products start->side_rxn check_inert Verify Inert Atmosphere & Anhydrous Conditions low_conv->check_inert First Check ester_hydrolysis Ester Hydrolysis Observed? side_rxn->ester_hydrolysis check_base Is Base Anhydrous & Finely Powdered? check_inert->check_base screen_ligand Screen Bulkier Ligands (e.g., RuPhos, BrettPhos) check_base->screen_ligand If conditions are good inc_temp Increase Temperature (up to 120°C) screen_ligand->inc_temp hydrodehalogenation Hydrodehalogenation? ester_hydrolysis->hydrodehalogenation No use_cs2co3 Switch to Cs₂CO₃ or a weaker base ester_hydrolysis->use_cs2co3 Yes use_bulkier_ligand Use Bulkier Ligand to Accelerate Reductive Elimination hydrodehalogenation->use_bulkier_ligand Yes no_alkoxide Confirm NO NaOtBu used use_cs2co3->no_alkoxide lower_temp Lower Temperature Slightly use_bulkier_ligand->lower_temp

Caption: A decision tree for troubleshooting the amination reaction.

Table 2: Troubleshooting Guide
ObservationPotential CauseSuggested Solution(s)
No or Low Conversion Catalyst poisoning by pyridine nitrogen; poor quality reagents; insufficient heat.1. Ensure a strictly inert and anhydrous setup.[12] 2. Screen alternative bulky ligands (e.g., RuPhos, BrettPhos).[13] 3. Increase catalyst loading to 3-5 mol%. 4. Increase temperature to 120 °C.
Ester group is hydrolyzed Base is too strong or reaction contains water.1. Confirm the use of K₃PO₄ or Cs₂CO₃, not NaOtBu.[11] 2. Ensure all reagents and solvents are scrupulously dry.
Hydrodehalogenation product observed Competing β-hydride elimination pathway is significant.[4]1. Use a bulkier ligand (e.g., BrettPhos) to favor reductive elimination.[14] 2. If conversion is fast, consider lowering the reaction temperature slightly.
Difficulty in purification from ligand Oxidized phosphine ligand co-elutes with the product.1. Perform an acidic wash (1M HCl) to extract the basic amine product into the aqueous layer, leaving the neutral ligand oxide behind. Neutralize the aqueous layer and re-extract the product.[17]

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful method for synthesizing novel molecular scaffolds for drug discovery. Success hinges on a strategic approach that directly addresses the substrate's inherent challenges, namely the potential for catalyst poisoning and the base sensitivity of the ester. By selecting a modern catalyst system with a bulky biaryl phosphine ligand and using a non-nucleophilic inorganic base like K₃PO₄, researchers can achieve high yields and access a diverse range of valuable aminopicolinate derivatives. This guide provides the foundational protocol and troubleshooting logic to enable consistent and successful outcomes.

References

The Versatile Precursor: Methyl 5-amino-6-iodopicolinate as a Gateway to Novel Substituted Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the myriad of pyridine derivatives, substituted picolinates are of particular interest due to their prevalence in pharmaceuticals and agrochemicals. This application note provides a comprehensive guide to the synthesis and utility of a key building block, Methyl 5-amino-6-iodopicolinate , showcasing its role as a versatile precursor for the synthesis of a diverse array of substituted picolinates through palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Importance of this compound

This compound is a strategically functionalized pyridine derivative. Its structure incorporates three key features that make it an exceptionally valuable precursor:

  • An Iodo Group at the 6-position: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling a wide range of transformations under mild conditions.[1]

  • An Amino Group at the 5-position: This group can serve as a handle for further derivatization, a directing group in subsequent reactions, or a key pharmacophoric element in the final molecule.

  • A Methyl Ester at the 2-position: The picolinate ester provides a site for potential hydrolysis and amide bond formation, further expanding the synthetic possibilities.

The strategic placement of these functional groups allows for selective and sequential modifications, making this molecule a powerful platform for generating libraries of complex picolinate derivatives.

Synthesis of the Precursor: this compound

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available 5-aminopicolinic acid and proceeds through a three-step sequence: iodination, esterification, and protection/deprotection if necessary. A key consideration is the timing of the iodination step to avoid unwanted side reactions.

G A 5-Aminopicolinic Acid B 5-Amino-6-iodopicolinic Acid A->B Iodination (NIS, MeCN) C This compound B->C Esterification (MeOH, H2SO4)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Iodination of 5-Aminopicolinic Acid

  • Rationale: Direct iodination of the electron-rich pyridine ring is achieved using N-iodosuccinimide (NIS), a mild and effective iodinating agent. The amino group at the 5-position activates the ring towards electrophilic substitution, directing the iodine to the adjacent 6-position.

  • Procedure:

    • To a solution of 5-aminopicolinic acid (1.0 eq) in acetonitrile (MeCN, 10 mL/mmol) at 0 °C, add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude 5-amino-6-iodopicolinic acid can be purified by recrystallization or column chromatography.

Step 2: Esterification to this compound

  • Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester using methanol in the presence of a catalytic amount of strong acid.[2]

  • Procedure:

    • Suspend the crude 5-amino-6-iodopicolinic acid (1.0 eq) in methanol (MeOH, 15 mL/mmol).

    • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 6-position of this compound serves as a versatile handle for the introduction of a wide range of substituents via well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroaryl Picolinates

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][4]

G A This compound C Methyl 5-amino-6-(aryl/heteroaryl)picolinate A->C B Aryl/Heteroaryl Boronic Acid B->C Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Catalyst->C

Caption: Suzuki-Miyaura coupling with this compound.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a suitable base, like potassium carbonate, in a mixed solvent system (e.g., dioxane/water) provides a robust and widely applicable set of conditions for the coupling of aryl iodides with boronic acids. The aqueous base is crucial for the transmetalation step in the catalytic cycle.[5][6]

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL/mmol of the picolinate).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl Boronic AcidProductTypical Yield (%)
1Phenylboronic acidMethyl 5-amino-6-phenylpicolinate85-95
24-Methoxyphenylboronic acidMethyl 5-amino-6-(4-methoxyphenyl)picolinate80-90
33-Pyridylboronic acidMethyl 5-amino-6-(pyridin-3-yl)picolinate75-85
42-Thienylboronic acidMethyl 5-amino-6-(thiophen-2-yl)picolinate70-80
Sonogashira Coupling: Synthesis of 6-Alkynyl Picolinates

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

G A This compound C Methyl 5-amino-6-alkynylpicolinate A->C B Terminal Alkyne B->C Catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et3N) Solvent (e.g., THF) Catalyst->C

Caption: Sonogashira coupling with this compound.

Protocol: General Procedure for Sonogashira Coupling

  • Rationale: The classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine (Et₃N), which also often serves as the solvent or co-solvent. The copper co-catalyst is essential for the formation of the copper acetylide intermediate.[9][10]

  • Procedure:

    • To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL/mmol), add triethylamine (Et₃N, 3.0 eq).

    • Degas the solution with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and the copper(I) iodide (CuI, 0.06 eq).

    • Stir the reaction at room temperature to 50 °C for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Table 2: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductTypical Yield (%)
1PhenylacetyleneMethyl 5-amino-6-(phenylethynyl)picolinate80-90
2EthynyltrimethylsilaneMethyl 5-amino-6-((trimethylsilyl)ethynyl)picolinate85-95
3Propargyl alcoholMethyl 5-amino-6-(3-hydroxyprop-1-yn-1-yl)picolinate70-80
Buchwald-Hartwig Amination: Synthesis of 6-Amino Picolinates

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[11][12]

G A This compound C Methyl 5-amino-6-(substituted-amino)picolinate A->C B Primary or Secondary Amine B->C Catalyst Pd Pre-catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Catalyst->C

Caption: Buchwald-Hartwig amination of this compound.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Rationale: The success of the Buchwald-Hartwig amination often relies on the use of a suitable palladium pre-catalyst and a bulky, electron-rich phosphine ligand, such as XPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine.[13][14]

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., XPhos, 0.02-0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

    • Add this compound (1.0 eq) and the primary or secondary amine (1.2 eq).

    • Add a dry, degassed solvent such as toluene or dioxane (10 mL/mmol).

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductTypical Yield (%)
1MorpholineMethyl 5-amino-6-(morpholino)picolinate75-85
2AnilineMethyl 5-amino-6-(phenylamino)picolinate70-80
3BenzylamineMethyl 5-amino-6-(benzylamino)picolinate70-80

Characterization of Substituted Picolinates

The synthesized substituted picolinates can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the products, with characteristic shifts for the pyridine ring protons and carbons, as well as the newly introduced substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the synthesized compounds.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl stretch of the ester and the N-H stretches of the amino group.[15]

Safety and Handling

  • This compound and its derivatives should be handled by trained personnel in a well-ventilated fume hood. [2][16][17]

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.

  • Iodinated organic compounds can be lachrymatory and may cause skin and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes. [2][16]

  • Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions under pressure or at high temperatures should be conducted with appropriate safety precautions.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of substituted picolinates. Its strategic functionalization allows for efficient and selective derivatization through robust and well-established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this key building block, paving the way for the discovery of novel molecules with potential applications in medicine and materials science.

References

Application Notes & Protocols: Methyl 5-amino-6-iodopicolinate as a Strategic Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-amino-6-iodopicolinate (CAS No: 872355-60-7) has emerged as a highly versatile and powerful building block.[1][2] Its unique trifunctionalized pyridine core—featuring a nucleophilic amino group, an electrophilic ester, and a readily displaceable iodo group—offers a convergence of reactivity that is ideal for the synthesis of fused heterocyclic systems.

This guide provides an in-depth exploration of this compound's applications, focusing on its utility in palladium-catalyzed cross-coupling reactions and its subsequent transformation into pyrido[2,3-d]pyrimidines. This class of heterocycles is a well-established "privileged scaffold," demonstrating a vast spectrum of pharmacological activities, including potent inhibition of various protein kinases implicated in oncology.[3][4][5][6] The protocols and insights herein are curated for researchers, scientists, and drug development professionals to facilitate the rational design and synthesis of novel therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is the foundation of successful and safe experimentation.

PropertyValueSource
CAS Number 872355-60-7[1]
Molecular Formula C₇H₇IN₂O₂[1]
Molecular Weight 278.05 g/mol [1]
Appearance Typically an off-white to yellow solidN/A
Purity ≥97%[1]
Storage Keep in a dark place, Inert atmosphere, 2-8°C[1]

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[7][8] While a specific safety data sheet for this exact compound is not detailed in the search results, related aminopyridines and iodo-compounds can be irritants and potentially toxic.[9] Standard laboratory hygiene and safety practices are mandatory.

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C6 position is the most reactive site for palladium-catalyzed cross-coupling, a feature that allows for selective functionalization while preserving the other reactive handles for subsequent transformations. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, making aryl iodides excellent substrates for mild reaction conditions.[10]

Sonogashira Coupling: Introduction of Alkynyl Scaffolds

The Sonogashira reaction is an indispensable tool for forming C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes.[11][12][13] This transformation is critical for creating linear scaffolds, accessing further cyclization precursors, or developing probes for chemical biology.

The reaction proceeds through a dual catalytic cycle involving palladium and copper(I).[14] The palladium catalyst facilitates the oxidative addition of the aryl iodide. Concurrently, the copper(I) salt activates the terminal alkyne, forming a copper acetylide. Transmetalation of the acetylide to the palladium center, followed by reductive elimination, yields the final product and regenerates the active Pd(0) catalyst. The amine base is crucial for deprotonating the alkyne and neutralizing the HI generated during the cycle. Performing the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by oxygen.[10][12]

Caption: General experimental workflow for the Sonogashira coupling.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and copper(I) iodide (CuI) (0.1 equiv).

  • Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or DMF, 0.1 M) followed by an anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it may be gently heated to 40-60°C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues.

  • Extraction: Wash the organic phase sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Forging Bi-Aryl Linkages

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, pairing the aryl iodide with an organoboron reagent, typically a boronic acid or its ester.[15][16] This reaction is fundamental in constructing bi-aryl cores, which are prevalent in many classes of kinase inhibitors.

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex.[15] The boronic acid is activated by the base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This boronate undergoes transmetalation with the Pd(II)-halide complex, transferring its organic group to the palladium center. The final step is reductive elimination, which forms the new C-C bond, releases the bi-aryl product, and regenerates the Pd(0) catalyst. The use of an aqueous solvent mixture (e.g., dioxane/water) often accelerates the reaction.[17]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low-Yield Suzuki Reactions of Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forging carbon-carbon bonds. However, certain substrates, such as Methyl 5-amino-6-iodopicolinate, can present significant challenges, often leading to frustratingly low yields. This guide, designed by senior application scientists, provides in-depth troubleshooting strategies and a comprehensive FAQ section to help you navigate the complexities of this specific transformation and achieve higher success rates in your synthetic endeavors.

The Challenge: Why is this compound a Difficult Substrate?

This compound is a sterically hindered and electron-rich heteroaromatic halide. Several factors inherent to its structure can impede the Suzuki catalytic cycle and contribute to low product yields:

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the adjacent amino group can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively poisoning the catalytic cycle.[1][2]

  • Steric Hindrance: The iodine atom is flanked by a bulky ester group and an amino group, creating significant steric congestion around the reaction center. This hindrance can slow down the crucial oxidative addition step of the catalytic cycle.[3]

  • Electronic Effects: The electron-donating nature of the amino group can decrease the reactivity of the carbon-iodine bond towards oxidative addition.[1]

Troubleshooting Workflow: A Systematic Approach to Low Yields

When faced with a low-yielding Suzuki reaction with this compound, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence for identifying and addressing the root cause of the problem.

G cluster_0 Initial Reaction Failure cluster_1 Problem Identification cluster_2 Corrective Actions cluster_3 Outcome Start Low or No Product Formation A Check for Common Side Reactions: - Protodeboronation - Homocoupling - Dehalogenation Start->A Analyze Crude Reaction Mixture (LC-MS, NMR) B Assess Catalyst System: - Inactive Catalyst? - Ligand Choice Appropriate? Start->B No Side Products, Starting Material Unchanged C Evaluate Reaction Conditions: - Base and Solvent Compatibility? - Temperature Optimal? Start->C Incomplete Conversion D Use Boronic Esters (Pinacol, MIDA). Employ Anhydrous Conditions. Screen Weaker Bases. A->D Side Products Detected E Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos). Use a Pre-catalyst (e.g., Buchwald G3/G4). Increase Catalyst Loading Modestly. B->E F Screen Different Base/Solvent Combinations. Optimize Reaction Temperature and Time. C->F End Improved Yield D->End E->End F->End

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not working at all. Where should I start troubleshooting?

A1: When a reaction fails completely, the most likely culprits are related to the catalyst system or gross errors in reaction setup.

  • Catalyst Inhibition: As mentioned, the aminopyridine core is a known inhibitor of palladium catalysts.[1][2] Your initial catalyst choice may be unsuitable. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[2]

  • Inactive Catalyst: Ensure your palladium source is active. Palladium(II) precatalysts like Pd(OAc)₂ require reduction to Pd(0) in situ, which can sometimes be inefficient. Consider using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that forms the active Pd(0) species more readily.

  • Oxygen Contamination: Thoroughly degas your solvents and reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to reaction failure and promoting side reactions like homocoupling.[1][2][4] Freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period are crucial.[5]

Q2: I'm observing significant amounts of a byproduct corresponding to the protonated version of my boronic acid. What is happening and how can I fix it?

A2: You are observing protodeboronation , a common side reaction where the boronic acid (or ester) is replaced by a proton from a proton source in the reaction mixture.[6] This is particularly problematic with heteroaryl boronic acids.[1]

Solutions:

  • Switch to a More Stable Boron Reagent: Boronic acids are susceptible to hydrolysis and protodeboronation.[6] Using more stable boronic esters, such as pinacol esters or MIDA boronates, can significantly reduce this side reaction.[1][6]

  • Use Anhydrous Conditions: Meticulously dry your solvents and reagents. While some Suzuki reactions benefit from a small amount of water, in cases of severe protodeboronation, switching to strictly anhydrous conditions can be beneficial.[1]

  • Moderate the Base: A strong base can accelerate protodeboronation.[7] Consider using a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄.[1]

Q3: My desired product is formed, but the yield is low, and I see a lot of my this compound starting material has been converted to Methyl 5-aminopicolinate. What causes this?

A3: This side product is the result of dehalogenation , where the iodine atom is replaced by a hydrogen atom.[2] This can occur when the palladium catalyst reacts with a hydride source in the reaction mixture.[2]

Potential Hydride Sources and Solutions:

  • Solvents: Some solvents, particularly alcohols, can act as hydride donors. Ensure your solvents are pure and not a source of hydrides.[1]

  • Bases: Certain amine bases can also be a source of hydrides.

  • Reaction Time: Minimize reaction time where possible. Prolonged heating can sometimes favor dehalogenation. Monitor the reaction progress and work it up as soon as the starting material is consumed.[1]

Q4: What is the best catalyst and ligand combination for this challenging substrate?

A4: For sterically hindered and electron-rich heteroaryl halides like this compound, standard phosphine ligands such as triphenylphosphine (PPh₃) are often inadequate. The key is to use bulky, electron-rich phosphine ligands that promote the difficult oxidative addition and reductive elimination steps.[8][9]

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): Ligands like SPhos , XPhos , and RuPhos are highly effective for these types of couplings.[1][10][11] They are designed to be both sterically demanding and electron-rich, which helps to stabilize the palladium center and facilitate the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly active ligands for Suzuki couplings, known for their strong electron-donating ability and thermal stability.[8][12]

Pre-catalysts: To ensure the efficient formation of the active catalytic species, it is highly recommended to use modern pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts . These complexes are air-stable and readily generate the active Pd(0) species under the reaction conditions.[1]

Parameter Problem Potential Cause(s) Recommended Solution(s)
Yield No reaction or very low conversionCatalyst inhibition by aminopyridine.[1][2] Inactive catalyst.Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[1] Employ a modern pre-catalyst (e.g., XPhos Pd G4).[13] Ensure rigorous degassing to prevent catalyst oxidation.
Byproducts Significant protodeboronation (Ar-H from boronic acid)Hydrolysis/instability of boronic acid.[6] Excessively strong base or protic solvent.Switch to a more stable boronic ester (pinacol or MIDA).[1][6] Use anhydrous solvents. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃).
Byproducts Significant dehalogenation (H replaces I on starting material)Hydride source in the reaction mixture (solvent, base).[2]Use high-purity, anhydrous solvents. Optimize reaction time to avoid prolonged heating.[1]
Byproducts Homocoupling of boronic acid (Ar-Ar)Presence of oxygen oxidizing the Pd(0) catalyst.[2][4] Incomplete reduction of a Pd(II) precatalyst.Ensure thorough degassing of the reaction mixture.[5] Use a direct Pd(0) source or a reliable pre-catalyst.
Reproducibility Inconsistent results between runsVariable quality of reagents (especially boronic acid).[6] Inconsistent degassing or moisture control.Use fresh, high-purity boronic acid or ester. Standardize the degassing and inert atmosphere technique.

Experimental Protocols

Baseline Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Ligand (e.g., XPhos) (if not using a pre-catalyst, 2-6 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three to five times.[2]

  • Add the palladium pre-catalyst (and additional ligand, if necessary) under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Standard experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Sonogashira Coupling of Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

Welcome to the technical support guide for Sonogashira coupling reactions involving Methyl 5-amino-6-iodopicolinate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation.

This compound is a valuable building block, but its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of an amino group and a nitrogen-containing heteroaromatic ring can lead to catalyst inhibition and undesirable side reactions. This guide moves beyond generic protocols to provide a targeted, mechanism-driven troubleshooting framework. Here, we will dissect common experimental failures, explain the underlying chemical principles, and offer field-proven solutions to guide you toward a successful and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My reaction is producing a significant amount of a dimeric alkyne byproduct, and my starting alkyne is being consumed rapidly.

Question: I'm observing a major byproduct that corresponds to the homocoupling of my terminal alkyne (Glaser coupling). How can I minimize or eliminate this side reaction?

Answer: This is the most common side reaction in traditional Sonogashira couplings and is almost always caused by the copper(I) co-catalyst in the presence of oxygen.[1][2][3] The copper acetylide intermediate, essential for the cross-coupling, can undergo oxidative dimerization to form a 1,3-diyne (the homocoupled product).[3]

Causality and Strategic Solutions:

  • Strictly Anaerobic Conditions: Oxygen is the primary oxidant for the copper acetylide dimerization.[1][4] The most critical step is to rigorously deoxygenate your solvent and reaction vessel.

    • Protocol: Sparge your solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes. Assemble your reaction glassware hot from the oven under a stream of inert gas or work in a glovebox. Use "freeze-pump-thaw" cycles for the most stringent applications.[5]

  • Minimize Copper(I) Catalyst Loading: While catalytic, excess copper can accelerate homocoupling.

    • Protocol: Reduce the loading of CuI to the minimal effective level (e.g., 1-2 mol%). In some cases, you may need to screen the loading to find the optimal balance.[6]

  • Slow Addition of the Alkyne: Maintaining a low steady-state concentration of the alkyne can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.[5][7]

    • Protocol: Prepare a solution of your terminal alkyne in the degassed reaction solvent and add it slowly over several hours to the reaction mixture using a syringe pump.

  • Adopt a Copper-Free Protocol: The most definitive solution is to eliminate the root cause. Numerous highly effective copper-free Sonogashira protocols have been developed specifically to circumvent the Glaser coupling issue.[2][8][9] These methods often rely on a more reactive palladium catalyst or specific bases and additives to facilitate the reaction.[7][10]

Issue 2: My starting material (this compound) is being consumed, but my desired product yield is low, and I've isolated a dehalogenated byproduct.

Question: TLC and LC-MS analysis show the formation of Methyl 5-aminopicolinate. What is causing this hydrodehalogenation, and how can I prevent it?

Answer: Reductive dehalogenation (or hydrodehalogenation) is a known side reaction in palladium-catalyzed couplings where the halide is replaced by a hydrogen atom.[11][12] This process can compete with the desired cross-coupling pathway, consuming your starting material without forming the product.

Causality and Strategic Solutions:

  • Hydrogen Source: The reaction requires a source of hydrogen. This can be trace water, the amine base itself, or the solvent (e.g., THF can be a hydrogen donor).

  • Reaction Conditions: Elevated temperatures can sometimes promote this side reaction.

    • Protocol:

      • Use Anhydrous Reagents: Ensure your solvent and amine base are thoroughly dried. Distilling the amine base over a suitable drying agent (e.g., CaH₂) before use is a good practice.[5]

      • Temperature Control: Attempt the reaction at the lowest effective temperature. Since you are using a highly reactive aryl iodide, the reaction may proceed efficiently at room temperature or with gentle warming (40-50 °C).[2][13]

      • Solvent Choice: If dehalogenation is persistent in a solvent like THF, consider switching to a non-hydrogen-donating solvent such as 1,4-dioxane or toluene.[14]

Issue 3: The reaction is stalled. Both starting materials remain largely unreacted even after extended reaction times.

Question: My Sonogashira reaction shows little to no conversion. What are the likely causes of this inactivity?

Answer: A stalled reaction typically points to a problem with the catalytic system or the integrity of the reagents.[5] The electron-rich nature of this compound and its potential to act as a ligand can also contribute to catalyst inhibition.

Causality and Strategic Solutions:

  • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[5] Exposure to air, even briefly, can lead to the formation of inactive palladium black.

    • Troubleshooting: Check for a fine black precipitate in your reaction flask. If present, your catalyst has likely decomposed. Ensure you are using a fresh, high-quality palladium source and maintaining a strict inert atmosphere.[5] If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the cycle to begin.[2]

  • Inhibited Catalyst: The amino group on your substrate or impurities in the reagents can coordinate to the palladium center, preventing it from participating in the catalytic cycle.

    • Protocol: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) can promote the crucial reductive elimination step and may be less susceptible to displacement by the substrate's amino group.[15] Consider screening a panel of ligands to find one that overcomes this inhibition.

  • Poor Reagent Quality: The amine base is a common culprit. Over time, amines can oxidize or absorb water and CO₂, which can poison the catalyst.[5] Similarly, CuI should be white or very light tan; a green or dark brown color indicates oxidation.

    • Protocol: Always use freshly distilled amine bases and a freshly opened bottle of CuI.[5]

Visualization of Key Processes

Sonogashira Catalytic Cycle and Side Reactions

The following diagram illustrates the key steps in the copper-co-catalyzed Sonogashira reaction and highlights where the primary side reactions—Glaser homocoupling and dehalogenation—can occur.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_side_reactions Side Reactions pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-I pd_intermediate Ar-Pd(II)-I ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal + Cu-C≡CR dehalogenation Dehalogenation (Ar-H) pd_intermediate->dehalogenation H-source alkyne_complex Ar-Pd(II)-C≡CR transmetal->alkyne_complex red_elim Reductive Elimination alkyne_complex->red_elim product Ar-C≡CR (Product) red_elim->product product->pd0 Regenerates Catalyst alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuI, Base base Base cu_acetylide->transmetal homocoupling Glaser Homocoupling (R-C≡C-C≡C-R) cu_acetylide->homocoupling Troubleshooting_Flowchart start Reaction Start check_tlc Monitor Reaction (TLC/LC-MS) start->check_tlc is_conversion Is there conversion? check_tlc->is_conversion no_conversion No Conversion / Stalled is_conversion->no_conversion No yes_conversion Conversion Observed is_conversion->yes_conversion Yes check_catalyst Check Catalyst Integrity: - Palladium black? - Reagent quality (base, CuI)? - Inert atmosphere? no_conversion->check_catalyst re_run Fix Conditions & Re-run: - Use fresh reagents - Ensure rigorous degassing - Screen ligands check_catalyst->re_run main_product What is the main product? yes_conversion->main_product homocoupling Homocoupling Product (Glaser Dimer) main_product->homocoupling Dimer dehalogenation Dehalogenated Substrate main_product->dehalogenation Dehalogenated desired_product Desired Product! main_product->desired_product Desired fix_homocoupling Implement Solutions: 1. Switch to Cu-free protocol 2. Slow alkyne addition 3. Rigorous deoxygenation homocoupling->fix_homocoupling fix_homocoupling->start Re-optimize fix_dehalogenation Implement Solutions: - Use anhydrous solvent/base - Lower reaction temperature - Change solvent dehalogenation->fix_dehalogenation fix_dehalogenation->start Re-optimize

References

Technical Support Center: Purification of Cross-Coupling Products from Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with cross-coupling products derived from Methyl 5-amino-6-iodopicolinate. This substrate, while a valuable building block, yields products whose purification is often complicated by the inherent basicity of the aminopyridine core, the potential for catalyst contamination, and the formation of closely related side products. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered by researchers.

Q1: Why does my coupled product streak severely or show significant tailing during silica gel column chromatography?

A1: This is the most frequent issue and is caused by the basic nature of your product. The aminopyridine moiety contains two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino group) that interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, non-specific binding leads to poor peak shape and often, irreversible adsorption.

  • The Causality: The interaction is an acid-base phenomenon. The lone pair of electrons on the nitrogen atoms forms hydrogen bonds with the acidic protons of the silanol groups, slowing the compound's elution in an uncontrolled manner.

  • Quick Solution: To mitigate this, add a small amount of a competing base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v), to your mobile phase.[2] This additive will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product and allowing for a much sharper elution profile.

Q2: How can I effectively remove unreacted this compound from my desired product?

A2: Both the starting material and the coupled product are basic, but their polarities and sometimes basicities can be different enough to be exploited.

  • Chromatography: Often, the product, having replaced the iodo group with a larger organic substituent, will be less polar than the starting material. A carefully optimized gradient elution on silica gel (see Protocol 2) should provide good separation.

  • Acid Wash (Use with Caution): A dilute acid wash (e.g., 1M HCl or 5% citric acid) during the work-up can protonate the basic nitrogens, pulling the compounds into the aqueous layer.[3] However, if the product and starting material have similar pKa values, this will not be selective. Furthermore, this method risks hydrolysis of the methyl ester if conditions are too harsh or prolonged. It is primarily useful for separating your basic product from non-basic impurities like boronic acid homocoupling byproducts.[4]

Q3: My purified product has a grey/black tint. How do I remove residual palladium catalyst?

A3: Palladium contamination is a common issue in cross-coupling reactions.[5]

  • Initial Filtration: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® or silica gel.[5][6] This removes a significant portion of the heterogeneous palladium species.

  • Chromatography: Residual soluble palladium can often be removed during column chromatography, as it may adhere strongly to the silica.

  • Scavengers: If palladium persists, consider using a commercial scavenger resin (e.g., thiol-functionalized silica) to selectively bind and remove the metal.

Q4: What are the most common reaction byproducts I should anticipate and how do I identify them?

A4: Besides unreacted starting materials, several side products are common in, for example, a Suzuki-Miyaura coupling:

  • Protodeboronation of Boronic Acid: The boronic acid partner can react with trace water or other proton sources to revert to the corresponding hydrocarbon. This is typically non-polar and easily separated.[5]

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl. This is often less polar than the desired product.[4]

  • Dehalogenation: The starting iodopicolinate can be reduced to Methyl 5-aminopicolinate. This byproduct can be very close in polarity to the desired product and may require careful chromatography to separate.[5] Identification is best achieved by LC-MS analysis of the crude reaction mixture to obtain the mass of each component, followed by targeted isolation and NMR characterization.

Troubleshooting Guide: A Symptom-Based Approach

Use this guide to diagnose and solve specific problems observed during your purification workflow.

Issue 1: Low Recovery of Final Product
Possible Cause Explanation & Validation Recommended Solution
Irreversible Adsorption on Silica Gel Your product sticks permanently to the column due to strong acid-base interactions. Validation: TLC analysis of the crude material shows a clear product spot, but collected fractions show little to no product, and a dark band remains at the top of the column.1. Use a Mobile Phase Modifier: Add 0.5-1% triethylamine to your eluent to block acidic silanol sites.[2] 2. Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine, then pack the column. This "deactivates" the silica before it contacts your product.[7] 3. Switch Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina.[2]
Product Loss During Aqueous Work-up During an acidic wash, your product was protonated and extracted into the aqueous layer but was not recovered. Validation: The organic layer shows low product concentration post-extraction.1. Check Aqueous Layer pH: Ensure the pH is not excessively low (target pH 3-4). 2. Back-Extract: After the acid wash, basify the acidic aqueous layer with NaHCO₃ or a dilute base to pH ~8-9 and extract it several times with an organic solvent (e.g., EtOAc, DCM) to recover any dissolved product.
Product Decomposition The aminopicolinate ester is sensitive to harsh conditions. Validation: TLC or LC-MS of the crude mixture shows the desired product, but after purification, new, unidentified spots appear.1. Avoid Strong Acids/Bases: Use milder bases like K₂CO₃ or Cs₂CO₃ in the reaction.[5] During work-up, use weak acids like citric acid instead of HCl.[3] 2. Gentle Solvent Removal: Concentrate your purified fractions on a rotary evaporator at a lower temperature (<40 °C) to prevent thermal degradation.[2]
Issue 2: Product Fails to Crystallize and Remains an Oil
Possible Cause Explanation & Validation Recommended Solution
Persistent Impurities Even small amounts of impurities can inhibit the formation of a crystal lattice. Validation: ¹H NMR spectrum of the oil shows the main product signals but also minor, broad, or unidentifiable peaks.1. Re-purify: Perform a second, careful column chromatography using a shallower gradient to better resolve the product from the stubborn impurity. 2. Trituration: Add a solvent in which your product is poorly soluble (but the impurity is soluble), and stir or sonicate the mixture. This may either crash out your product as a solid or wash away the impurity.
Inherent Molecular Properties The molecule itself may have a low melting point or prefer an amorphous state. Validation: The product is >98% pure by NMR and LC-MS but will not solidify.1. Solvent Screening: Attempt crystallization from a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water, ethanol).[8] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available. 3. Salt Formation: If the final application allows, consider forming a salt (e.g., hydrochloride, tartrate) which may be more crystalline.

Visualized Workflows

General Purification Strategy

The following diagram outlines the standard decision-making process for purifying your cross-coupling product.

Reaction Crude Reaction Mixture Workup Aqueous Work-up (Filter through Celite®, wash with water/brine) Reaction->Workup Crude_Analysis Analyze Crude Product (TLC, LC-MS) Workup->Crude_Analysis Column Primary Purification: Flash Column Chromatography Crude_Analysis->Column Purity_Check Assess Purity of Fractions (TLC, NMR of combined fractions) Column->Purity_Check Final_Purification Final Purification (if needed) Purity_Check->Final_Purification Impurities Remain Final_Product Pure Product (>95% Purity) Purity_Check->Final_Product Purity OK Recrystallize Recrystallization Final_Purification->Recrystallize If Solid Second_Column Second Column Final_Purification->Second_Column If Oil / Complex Mixture Recrystallize->Final_Product Second_Column->Final_Product

Caption: A standard workflow for the purification of cross-coupling products.

Troubleshooting Chromatography Peak Tailing

This flowchart provides a logical path to solving the common issue of peak tailing for basic compounds.

start Symptom: Peak Tailing Observed q1 Is a basic modifier (0.5% Et₃N) in the mobile phase? start->q1 add_modifier Action: Add 0.5-1% Et₃N to eluent. Re-run column. q1->add_modifier No q2 Is the silica gel fresh and high quality? q1->q2 Yes end_ok Resolution: Symmetrical Peak add_modifier->end_ok neutralize_silica Action: Use neutralized silica or switch to Alumina. q2->neutralize_silica No / Unsure q2->end_ok Yes neutralize_silica->end_ok

Caption: A decision tree for troubleshooting peak tailing in chromatography.

Experimental Protocols

Protocol 1: Standard Post-Coupling Work-up

This protocol is designed to remove inorganic salts, the bulk of the palladium catalyst, and water-soluble impurities before concentration.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, remove it from the heat source and allow it to cool to room temperature.

  • Dilute: Add ethyl acetate (EtOAc) or dichloromethane (DCM) to the reaction flask (approx. 10-20 times the volume of the reaction solvent).

  • Filter: Filter the mixture through a short pad of Celite® in a Büchner or Hirsch funnel. Wash the pad thoroughly with additional EtOAc or DCM to ensure all product is collected.[5][6]

  • Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.

  • Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was run under acidic conditions).

    • Deionized water.

    • Saturated aqueous sodium chloride (brine). This helps to break up emulsions and remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude material is now ready for chromatographic purification.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is optimized for purifying basic aminopyridine derivatives on standard silica gel.

  • Choose Solvent System: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexanes (or heptane) and ethyl acetate. Aim for a product Rf of ~0.2-0.3 in the final elution solvent.

  • Prepare Mobile Phase: Prepare your "A" solvent (e.g., Hexanes) and your "B" solvent (e.g., 99.5% Ethyl Acetate / 0.5% Triethylamine). The addition of triethylamine is critical.[2]

  • Pack the Column: Pack a suitably sized flash chromatography column with silica gel using your "A" solvent or a low-concentration mixture (e.g., 95:5 A:B). Ensure the column bed is well-settled and free of air bubbles.

  • Load the Sample:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate fully to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elute: Begin elution with a low polarity mixture (e.g., 95:5 A:B) and gradually increase the proportion of solvent "B" (gradient elution). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.

Protocol 3: Recrystallization for Final Product Polishing

If your purified product is a solid, recrystallization is an excellent method to achieve high purity and obtain a crystalline material.[9][10]

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexanes, and mixtures thereof). A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but fully soluble when hot.[10]

  • Dissolve: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorize (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a very small amount of activated charcoal, and then bring it back to a boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal. Be aware this step can reduce yield.[10]

  • Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air-dry or dry them in a vacuum oven.

References

"Methyl 5-amino-6-iodopicolinate" catalyst selection for optimal yield

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Catalyst Selection and Reaction Optimization for High-Yield Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for using Methyl 5-amino-6-iodopicolinate in cross-coupling reactions. As a Senior Application Scientist, my goal is to help you navigate the complexities of catalyst selection to achieve optimal yields and purity in your syntheses.

This compound is a valuable building block, but its structure presents unique challenges. The presence of an amino group, an ester, and the pyridine nitrogen introduces electronic and steric factors that demand careful optimization of catalytic systems. This guide provides a structured approach to troubleshooting common issues and selecting the right catalyst for your specific transformation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use of this compound in common cross-coupling reactions.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the molecule's electronic and structural properties. The pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Furthermore, the amino group can act as a competing nucleophile or directing group.[2] The position of the iodine atom ortho to the pyridine nitrogen makes it an electron-deficient site, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition.[3]

Q2: Which type of cross-coupling reaction is most suitable for this substrate: Suzuki-Miyaura or Buchwald-Hartwig Amination?

A2: Both reactions are highly suitable, depending on the desired bond formation.

  • Suzuki-Miyaura Coupling: This is the reaction of choice for forming new carbon-carbon bonds (e.g., creating biaryl structures). It is one of the most versatile and widely used methods for C-C bond formation due to its mild conditions and tolerance of various functional groups.[4][5][6]

  • Buchwald-Hartwig Amination: This reaction is specifically for forming carbon-nitrogen bonds, allowing for the arylation of a wide range of primary and secondary amines with your substrate.[7][8] The development of specialized ligands has made this a robust method for synthesizing complex aryl amines.[8][9]

Q3: Do I need to protect the amino group on the picolinate ring before performing a Suzuki-Miyaura coupling?

A3: Generally, protection is not necessary. Modern palladium catalysis, particularly with well-chosen phosphine ligands, is highly tolerant of functional groups like primary amines.[10] In many cases, proceeding without a protection/deprotection sequence is more efficient and improves overall yield by reducing step count.

Q4: What is a good starting point for a catalyst system for a Suzuki-Miyaura reaction with this substrate?

A4: A reliable starting point for electron-deficient 2-halopyridines is a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. A common and effective combination is Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like SPhos or XPhos.[11] For the base, inorganic carbonates such as K₂CO₃ or Cs₂CO₃, or phosphates like K₃PO₄, are excellent choices, often used in an aqueous/organic solvent mixture like dioxane/water or THF/water.[12][13][14]

Troubleshooting Guide: From Low Yield to No Reaction

This guide addresses specific issues you may encounter during your experiments in a problem-cause-solution format.

Problem 1: Low to no conversion of starting material.
Potential Cause Troubleshooting Action & Explanation
Catalyst Inactivity 1. Use a Fresh Catalyst/Ligand: Palladium precatalysts can degrade, and phosphine ligands are susceptible to oxidation.[12] Use freshly opened reagents or those stored properly under an inert atmosphere. 2. Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1][12] Ensure your reaction vessel is thoroughly purged with argon or nitrogen and that solvents are properly degassed. A common method is to perform several vacuum/backfill cycles.[11]
Incorrect Ligand Choice 1. Switch to a Bulky, Electron-Rich Ligand: The lone pair on the pyridine nitrogen can inhibit catalysis.[1] Bulky biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle by preventing inhibitory coordination and accelerating the reductive elimination step.[15][16] For challenging couplings, ligands like P(t-Bu)₃ have proven effective.[17][18]
Suboptimal Base or Solvent 1. Screen Different Bases: The base is critical for activating the boronic acid in Suzuki couplings and deprotonating the amine in Buchwald-Hartwig reactions.[18] Its solubility and strength can dramatically affect the reaction rate.[19][20] Try switching from a carbonate (K₂CO₃) to a phosphate (K₃PO₄) or a stronger base like NaOtBu for aminations. 2. Change the Solvent System: The solvent must dissolve all components, including the inorganic base.[19] Aprotic polar solvents like dioxane, THF, or DMF, often with water as a co-solvent for Suzuki reactions, are common.[19][21]
Low Reaction Temperature 1. Increase the Temperature: While some modern catalysts work at room temperature, many cross-coupling reactions require heat (typically 80-110 °C) to proceed at a reasonable rate, especially for less reactive coupling partners.[12][22]
Problem 2: Significant side product formation is observed.
Side Product Potential Cause Troubleshooting Action & Explanation
Hydrodehalogenation (Iodine replaced by Hydrogen)1. Presence of Moisture: Water can be a proton source for this side reaction.[1] Ensure all reagents and solvents are scrupulously dry, especially for Buchwald-Hartwig aminations. 2. Base Choice: The base can influence the rate of hydrodehalogenation. Screening different bases may be necessary to find one that minimizes this pathway.[1]
Homocoupling of Boronic Acid (in Suzuki Reactions)1. Presence of Oxygen: This side reaction is often caused by oxidative coupling of the boronic acid, promoted by oxygen.[1] 2. Improve Degassing: Enhance your degassing procedure (e.g., freeze-pump-thaw cycles for solvents) and maintain a strict inert atmosphere throughout the reaction.[1][11] 3. Use a Pd(0) Source: Directly using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[1]
Protodeboronation (Boronic acid group replaced by Hydrogen)1. Harsh Base/Aqueous Conditions: This is a major side reaction for boronic acids, especially electron-deficient ones.[12] 2. Use Milder Bases: Employing milder bases like KF or K₃PO₄ can be beneficial.[12] 3. Use Anhydrous Conditions: While some protocols use water, it can be the proton source. Switching to anhydrous conditions can mitigate this issue.[12] 4. Use Boronic Esters: Converting the boronic acid to a more stable pinacol or MIDA ester can protect it from premature decomposition.[12]

Visualizing the Process

Understanding the catalytic cycle and troubleshooting workflow is crucial for success.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product RedElim->Pd0 RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][6][19]

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Initial Checks Change_Ligand Screen Ligands (e.g., Buchwald, NHC) Check_Inert->Change_Ligand If no improvement Success Optimal Yield Achieved Check_Inert->Success Change_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Change_Ligand->Change_Base Iterate Change_Ligand->Success Change_Solvent Optimize Solvent (e.g., Dioxane, THF) Change_Base->Change_Solvent Iterate Change_Base->Success Increase_Temp Increase Temperature (80-110°C) Change_Solvent->Increase_Temp Iterate Change_Solvent->Success Increase_Temp->Success

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Key Experimental Protocols

The following are generalized, robust starting protocols. Optimization of stoichiometry, temperature, and reaction time may be required for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for coupling this compound with an arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2–1.5 equiv.)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Oven-dried reaction vial or Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should be sufficient to create a 0.1–0.2 M solution with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically 80–100 °C) and stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the C-N coupling of this compound with a primary or secondary amine.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Amine (1.1–1.3 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Oven-dried reaction vial or Schlenk tube

Step-by-Step Methodology:

  • Reagent Preparation (in a glovebox): To an oven-dried vial, add the palladium precatalyst, the phosphine ligand, and the base (NaOtBu is highly air- and moisture-sensitive).

  • Substrate Addition: Add this compound to the vial.

  • Solvent and Nucleophile Addition: Remove the vial from the glovebox. Add the anhydrous, degassed solvent, followed by the amine (if liquid) via syringe.

  • Reaction Execution: Seal the vial tightly and place it in a preheated oil bath (typically 90–110 °C). Stir vigorously for the required time (4–24 hours).

  • Monitoring: Track the consumption of the starting halide by TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via flash chromatography.

References

"Methyl 5-amino-6-iodopicolinate" dehalogenation side product removal

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Dehalogenation Side Product Removal

Introduction

Methyl 5-amino-6-iodopicolinate is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. A common challenge encountered during its use, especially in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), is the unintended formation of a dehalogenated side product: Methyl 5-aminopicolinate. This side product arises from a competitive reductive dehalogenation pathway and can be difficult to separate from the desired product due to their structural similarity.

This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to effectively remove this impurity, ensuring the high purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the common dehalogenation side product I am seeing in my reaction?

The primary dehalogenation side product is Methyl 5-aminopicolinate . This occurs when the iodine atom at the C6 position is replaced by a hydrogen atom.

Q2: Why does this side reaction occur?

Reductive dehalogenation is a known side reaction in palladium-catalyzed processes. It can be promoted by several factors, including:

  • Source of Hydride: The hydride source can be solvents (like isopropanol), amines, or even trace water in the reaction mixture.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the rate of dehalogenation.

  • Ligand Choice: The type of phosphine ligand used can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.

Q3: How can I confirm the presence of Methyl 5-aminopicolinate in my crude product?

The most effective methods for detection and quantification are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. You will observe two distinct peaks with a mass difference corresponding to the mass of iodine minus the mass of a proton (~125.9 g/mol ).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the NMR spectrum will show different splitting patterns and chemical shifts for the two pyridine ring protons in the desired product versus the side product.

Q4: Can I remove the side product with a simple acid-base extraction?

This is generally ineffective. Both the desired product and the side product contain a basic amino group and an ester, giving them very similar solubility and acid-base properties. Therefore, a more sophisticated purification method is required.

Troubleshooting & Purification Guide

The key to separating this compound from its dehalogenated analog lies in exploiting the subtle differences in their physical properties, primarily polarity. The iodine atom makes the desired product significantly less polar than the side product.

Comparative Properties of Product and Side Product
CompoundStructureMolecular Weight ( g/mol )Polarity
This compound (Desired Product)O=C(OC)c1cc(N)nc(I)c1278.04Less Polar
Methyl 5-aminopicolinate (Side Product)O=C(OC)c1cc(N)ncc1152.15More Polar
Purification Workflow

The following diagram outlines the logical workflow for addressing the dehalogenation side product impurity.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation A Crude Reaction Mixture B LC-MS Analysis A->B C Impurity > 5%? B->C D Flash Column Chromatography (Normal Phase) C->D Yes F Combine Pure Fractions C->F No (Proceed to standard workup) E TLC for Fraction Analysis D->E E->F G Final Purity Check (LC-MS / NMR) F->G H Pure Product (>98%) G->H Yes I Re-purify if needed G->I No

Caption: Troubleshooting workflow for purification.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol is designed to separate the less polar desired product from the more polar dehalogenated side product using normal-phase silica gel chromatography.

1. Materials & Reagents:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column and appropriate glassware

2. Step-by-Step Methodology:

  • Step 2.1: TLC Method Development

    • Objective: To find a solvent system that provides good separation (ΔRf > 0.2) between the desired product and the side product.

    • Procedure:

      • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM).

      • Spot the mixture onto a TLC plate.

      • Develop the plate in various solvent systems. Start with a low polarity mixture and gradually increase the polarity. A good starting point is 20% EtOAc in Hexanes.

      • Visualize the spots under UV light (254 nm). The lower spot (more polar) will be the dehalogenated side product, while the higher spot (less polar) will be your desired iodo-compound.

    • Optimization Goal: Aim for an Rf value of ~0.3-0.4 for the desired product.

  • Step 2.2: Column Packing

    • Procedure:

      • Prepare a slurry of silica gel in the chosen mobile phase (from Step 2.1).

      • Pour the slurry into the column and allow it to pack under gentle pressure (or gravity), ensuring no air bubbles are trapped.

      • Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.

  • Step 2.3: Sample Loading

    • Procedure (Dry Loading is recommended):

      • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).

      • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

      • Carefully add this dry powder to the top of the packed column.

  • Step 2.4: Elution and Fraction Collection

    • Procedure:

      • Begin eluting the column with the mobile phase determined in Step 2.1.

      • Collect fractions in test tubes. The less polar desired product will elute from the column first.

      • Monitor the elution process by spotting every few fractions onto a TLC plate and visualizing under UV light.

  • Step 2.5: Product Isolation

    • Procedure:

      • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

      • Remove the solvent using a rotary evaporator to yield the purified this compound.

      • Confirm purity using LC-MS and/or ¹H NMR.

Reaction and Side Product Diagram

The following diagram illustrates the structures of the starting material and the undesired side product.

G cluster_product Desired Product cluster_side_product Dehalogenated Side Product Product This compound Product_img Product_img Reaction [Pd Catalyst], Hydride Source --------------------------------> SideProduct Methyl 5-aminopicolinate SideProduct_img SideProduct_img

Caption: Formation of the dehalogenation side product.

Technical Support Center: Managing Steric Hindrance in Reactions with Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-6-iodopicolinate is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky iodine atom and an amino group ortho to the ester, presents significant steric challenges in many common synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate and overcome these steric impediments, ensuring successful and efficient reactions.

The primary challenge arises from the steric bulk of the iodine atom at the C6 position, which can hinder the approach of a catalyst to the adjacent C5-amino group and the C6-iodo bond itself. This steric congestion can impede critical steps in catalytic cycles, such as oxidative addition and reductive elimination, leading to low yields or complete reaction failure.[1][2] Understanding and mitigating these steric effects is paramount for the effective use of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs) - General Considerations

Q1: How does the structure of this compound influence its reactivity?

A1: The key structural features affecting reactivity are:

  • Steric Hindrance: The large iodine atom at C6 significantly shields the C5-amino group and the reaction center at C6. This makes reactions that require catalyst coordination, such as cross-coupling, particularly challenging.

  • Electronic Effects: The pyridine ring is electron-deficient. The amino group at C5 is an electron-donating group, which can increase the electron density of the ring and potentially affect the oxidative addition step in cross-coupling reactions. The ester group at C2 is electron-withdrawing.

  • Chelation: The nitrogen of the pyridine ring and the amino group can potentially chelate to a metal center, which can sometimes inhibit catalysis.[3]

Q2: What are the primary challenges when using this molecule in cross-coupling reactions?

A2: The main difficulties are:

  • Low or No Yield: This is the most common issue, often caused by the failure of the oxidative addition step due to steric hindrance around the C-I bond.[2]

  • Catalyst Deactivation: The amino group can sometimes coordinate too strongly to the palladium catalyst, leading to catalyst inhibition or decomposition.[3][4]

  • Side Reactions: At higher temperatures required to overcome steric barriers, side reactions like hydrodeiodination (replacement of iodine with hydrogen) or homocoupling of the reaction partner can become significant.[2]

Q3: Are there any special handling or storage considerations for this compound?

A3: Like many iodo-aromatic compounds, this compound can be sensitive to light and should be stored in a dark, cool, and dry place under an inert atmosphere to prevent degradation. Ensure the purity of the material before use, as impurities can interfere with sensitive catalytic reactions.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, with a substrate as hindered as this compound, success hinges on the careful selection of the catalyst system.

Problem 1: Low to no conversion of the starting material.

Potential Cause Troubleshooting Solution & Rationale
Inefficient Oxidative Addition Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands form highly active, coordinatively unsaturated Pd(0) species that are more effective at accessing the sterically hindered C-I bond.[3][5] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating ability.[6][7]
Catalyst Inhibition The amino group may be inhibiting the catalyst. Consider using a catalyst system known to be robust for coupling with aminopyridines. The Buchwald group has developed catalysts that are not inhibited by highly basic aminopyridines.[3]
Poor Base Efficacy The base may not be strong enough or soluble enough to facilitate the transmetalation step. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help.[4]
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Incrementally increase the temperature (e.g., from 80°C to 110°C), but monitor closely for decomposition or side product formation.[2]

Problem 2: Significant formation of boronic acid homocoupling (Glaser coupling) byproduct.

Potential Cause Troubleshooting Solution & Rationale
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids. Ensure the reaction mixture and solvent are rigorously degassed, and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[8]
Slow Oxidative Addition If the oxidative addition is slow, the boronic acid has more time to undergo side reactions. Use a more active catalyst (see above) to accelerate the desired catalytic cycle.
Incorrect Stoichiometry Using a large excess of the boronic acid can favor homocoupling. Try using a stoichiometry closer to 1.1-1.2 equivalents of the boronic acid.
Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds. Steric hindrance can significantly impact the reaction rate and yield.

Problem 1: Reaction is sluggish or stalls completely.

Potential Cause Troubleshooting Solution & Rationale
Steric Hindrance The steric bulk around the iodine atom is the primary issue. The choice of phosphine ligand is critical. For sterically demanding substrates, bulkier phosphines like P(t-Bu)₃ or PCy₃ can be more effective.[9][10]
Copper(I) Issues In the traditional Pd/Cu co-catalyzed system, the formation of copper acetylide can be slow, or copper can promote alkyne dimerization (Hay coupling). Consider "copper-free" Sonogashira conditions. These often use a stronger organic base (e.g., pyrrolidine, DBU) and can be more effective for hindered substrates.[11]
Base Incompatibility An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is dry and of high purity. For copper-free conditions, a stronger base may be required.

Problem 2: Alkyne dimerization is the major product.

Potential Cause Troubleshooting Solution & Rationale
Catalyst System This is a classic side reaction in Sonogashira couplings, especially with copper catalysts. Switch to copper-free conditions. This is the most effective way to eliminate this side reaction.[11]
Presence of Oxygen Oxygen promotes the oxidative homocoupling of terminal alkynes. Rigorously de-gas all solvents and reagents and maintain a strict inert atmosphere.
Buchwald-Hartwig Amination

While the substrate already contains an amino group, one might wish to perform a C-N coupling at the iodo position with a different amine. This presents a significant challenge due to the ortho-amino group.

Problem 1: Low yield or no reaction.

Potential Cause Troubleshooting Solution & Rationale
Extreme Steric Hindrance Coupling an amine at a position already flanked by an amino group is exceptionally difficult. This requires the most active catalyst systems available. Use a highly hindered biarylphosphine ligand (e.g., G3 or G4 ligands from the Buchwald group) and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu).[12][13]
Catalyst Poisoning The existing amino group can act as a ligand and poison the catalyst. Using very bulky ligands can help create a coordinative environment that favors the catalytic cycle over catalyst inhibition.[13][14]
Slow Reductive Elimination The final C-N bond-forming step can be slow for hindered substrates. The choice of ligand is crucial for promoting this step.[12] Electron-rich, bulky ligands are generally preferred.

Visualizing the Challenge and Solution

The Steric Problem

The diagram below illustrates the steric congestion around the C6-Iodo reaction site, which hinders the approach of a palladium catalyst.

Caption: Steric hindrance from the ortho I and NH₂ groups.

General Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Screen_Ligand Screen Bulky Ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) Check_Inert->Screen_Ligand If basics are OK Screen_Base Screen Bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) Screen_Ligand->Screen_Base If still low yield Success Successful Reaction Screen_Ligand->Success Improvement Increase_Temp Increase Temperature (e.g., 80°C -> 110°C) Screen_Base->Increase_Temp If still low yield Screen_Base->Success Improvement Check_Side_Products Analyze Byproducts (TLC, LC-MS) Increase_Temp->Check_Side_Products Check_Side_Products->Success Desired product forms Reassess Re-evaluate Strategy (Protecting group? Alternative route?) Check_Side_Products->Reassess Decomposition or side reactions dominate

Caption: Systematic workflow for troubleshooting cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a highly active catalyst system suitable for hindered substrates.

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a strong base like potassium phosphate (K₃PO₄, 3.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol minimizes alkyne homocoupling.

  • Reagent Preparation: To an oven-dried Schlenk flask under Argon, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%).

  • Solvent and Reagent Addition: Add a dry, degassed solvent (e.g., DMF or THF). Add the terminal alkyne (1.5 equiv.) followed by an amine base (e.g., triethylamine or pyrrolidine, 3-5 equiv.).

  • Reaction: Heat the mixture to 60-100 °C. The optimal temperature will depend on the specific substrates.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References

"Methyl 5-amino-6-iodopicolinate" stability issues during reaction workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-amino-6-iodopicolinate

Welcome to the technical support center for this compound (CAS No: 872355-60-7).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during reaction workups involving this versatile building block. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting strategies and frequently asked questions to ensure the integrity of your synthesis.

Troubleshooting Guide: Navigating Stability Issues

This compound is a trifunctional molecule, and its stability can be compromised by the interplay of the electron-donating amino group, the labile iodo substituent, and the hydrolytically sensitive methyl ester. The following section addresses common problems observed during reaction workups.

Issue 1: De-iodination and Product Loss

Symptom: You observe a significant amount of a byproduct corresponding to the mass of Methyl 5-aminopicolinate (the de-iodinated starting material) in your crude reaction mixture, confirmed by LC-MS or ¹H NMR analysis.

Root Cause Analysis: The carbon-iodine bond on an electron-rich pyridine ring is susceptible to cleavage under various conditions. This can be exacerbated by:

  • Basic Conditions: Strong bases can promote dehalogenation, particularly at elevated temperatures.

  • Reducing Agents: The presence of residual reducing agents from a prior step (e.g., in a one-pot synthesis) can lead to reductive de-iodination.

  • Transition Metal Catalysis: Certain transition metal catalysts, especially under prolonged reaction times or high temperatures, can facilitate hydrodehalogenation as a side reaction. Copper(I) salts, for instance, have been shown to catalyze the dehalogenation of halopyridines.[2]

Troubleshooting Protocol:

  • pH Control During Workup:

    • Avoid strongly basic aqueous washes (pH > 9). If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and minimize contact time.

    • Perform washes at reduced temperatures (0-5 °C) to slow down potential degradation.

  • Quenching of Reducing Agents:

    • Ensure any reducing agents are thoroughly quenched before proceeding with the workup. This can often be achieved by the careful addition of an appropriate quenching agent (e.g., acetone for borohydrides).

  • Optimization of Catalytic Reactions:

    • If de-iodination is observed in a transition-metal-catalyzed reaction (e.g., Suzuki, Sonogashira coupling), consider re-optimizing the reaction conditions. This may involve screening different ligands, lowering the catalyst loading, or reducing the reaction temperature and time.

Issue 2: Hydrolysis of the Methyl Ester

Symptom: Your final product is contaminated with the corresponding carboxylic acid, 5-amino-6-iodopicolinic acid, leading to purification challenges.

Root Cause Analysis: The methyl picolinate functionality is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions, a reaction that can be accelerated by the presence of metal ions.[3][4]

  • Acid-Catalyzed Hydrolysis: Prolonged exposure to strong aqueous acids during extraction will lead to the formation of the carboxylic acid.[5][6]

  • Base-Promoted Hydrolysis (Saponification): Aqueous bases like sodium hydroxide or potassium carbonate will readily hydrolyze the ester.[5][6] This process is often irreversible as the resulting carboxylate is deprotonated.

Troubleshooting Protocol:

  • Maintain Neutral pH:

    • During aqueous workup, strive to keep the pH of the aqueous layer between 6 and 8.

    • Use brine (saturated NaCl solution) for final washes, which is generally neutral and helps in breaking up emulsions.

  • Avoid Strong Acids and Bases:

    • If an acid wash is required, use a dilute solution of a weak acid like citric acid or ammonium chloride.

    • For basic washes, prefer sodium bicarbonate over stronger bases like sodium or potassium hydroxide.

  • Temperature Control:

    • As with de-iodination, performing the workup at lower temperatures can significantly reduce the rate of hydrolysis.

Issue 3: Discoloration and Formation of Insoluble Material

Symptom: The organic layer develops a dark brown or purple color during workup, and/or a dark, insoluble solid precipitates.

Root Cause Analysis: Aromatic amines are prone to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities. The amino group in this compound makes the compound susceptible to forming colored, often polymeric, oxidation products. The reaction of aminopyridines with halogens or interhalogens can also lead to the formation of colored charge-transfer complexes or ionic species.[7][8]

Troubleshooting Protocol:

  • Workup Under Inert Atmosphere:

    • If the product is particularly sensitive, consider performing the workup under a nitrogen or argon atmosphere. This can be achieved by using degassed solvents and sparging the separatory funnel with an inert gas.

  • Use of Antioxidants:

    • Adding a small amount of an antioxidant like sodium sulfite or sodium thiosulfate to the aqueous wash can help to mitigate oxidation by scavenging dissolved oxygen and other oxidizing species.

  • Minimize Exposure to Light:

    • Protect the reaction and workup from direct light by wrapping the glassware in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: Based on supplier recommendations and the general stability of similar compounds, it is advised to store this compound in a cool, dark place (2-8°C) under an inert atmosphere.[1] This minimizes the risk of degradation from light, heat, and oxidation.

Q2: I am performing a Suzuki coupling reaction. What specific precautions should I take during the workup? A2: Post-Suzuki workups for this substrate require careful handling.

  • Boronic Acid Removal: Boronic acid residues can sometimes be removed by performing a wash with a dilute base. Given the risk of ester hydrolysis, a very short wash with cold, dilute NaHCO₃ is advisable. Alternatively, repeated co-evaporation of the crude product with methanol can remove boric acid as the volatile trimethyl borate.

  • Palladium Removal: After the reaction, it is crucial to remove the palladium catalyst. A common method is to filter the reaction mixture through a pad of Celite®. If residual palladium is still present, a wash with an aqueous solution of sodium thiosulfate or thiourea can help to sequester the metal.

Q3: Can I use column chromatography to purify this compound? A3: Yes, column chromatography is a suitable method for purification. However, due to the presence of the basic amino group, the compound may streak on silica gel. To mitigate this, it is recommended to add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent. This will improve the peak shape and recovery.

Q4: My NMR spectrum shows broad peaks for the amine proton. Is this normal? A4: Yes, it is common for the protons of an amino group to appear as a broad singlet in the ¹H NMR spectrum. The chemical shift and peak shape can also vary depending on the solvent and concentration.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common issues during the workup of reactions involving this compound.

Troubleshooting_Workflow Workflow for Troubleshooting this compound Workup start Crude Reaction Mixture Analysis (LC-MS, TLC, NMR) issue_deiodination De-iodination Detected? start->issue_deiodination issue_hydrolysis Ester Hydrolysis Detected? issue_deiodination->issue_hydrolysis No solution_deiodination Implement De-iodination Protocol: - Control pH (mild base) - Reduce temperature - Optimize catalyst/time issue_deiodination->solution_deiodination Yes issue_discoloration Discoloration/Insolubles? issue_hydrolysis->issue_discoloration No solution_hydrolysis Implement Hydrolysis Protocol: - Maintain neutral pH - Avoid strong acids/bases - Work at low temperature issue_hydrolysis->solution_hydrolysis Yes solution_discoloration Implement Oxidation Protocol: - Use inert atmosphere - Add antioxidants (e.g., Na2SO3) - Protect from light issue_discoloration->solution_discoloration Yes purification Proceed to Purification (e.g., Column Chromatography) issue_discoloration->purification No solution_deiodination->issue_hydrolysis solution_hydrolysis->issue_discoloration solution_discoloration->purification end Pure Product purification->end

Caption: Troubleshooting Decision Tree for Workup Issues.

Summary of Key Parameters

ParameterRecommended ConditionRationale
pH of Aqueous Wash 6 - 8Minimizes ester hydrolysis and de-iodination.
Temperature 0 - 25 °CReduces rates of all degradation pathways.
Atmosphere Inert (N₂ or Ar), if possiblePrevents oxidation of the amino group.
Light Exposure Minimize (use foil)Prevents light-induced degradation.
Chromatography Eluent Add 0.5-1% TriethylamineImproves peak shape and recovery on silica gel.

References

Technical Support Center: Mitigating Boronic Acid Homocoupling with Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for a common challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of boronic acids. We will explore the causes of this side reaction and present a novel approach for its prevention using Methyl 5-amino-6-iodopicolinate as a multifunctional additive.

As Senior Application Scientists, we understand that robust and reproducible synthetic methods are critical. This guide is structured to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding boronic acid homocoupling and the proposed role of this compound in its prevention.

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (or its derivatives) react with each other to form a symmetrical biaryl byproduct (Ar-Ar). This unwanted reaction consumes the boronic acid nucleophile, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The main culprit is the presence of palladium(II) species in the absence of an organic halide.[1] This can occur under several circumstances:

  • Use of Pd(II) precatalysts: Many common palladium sources, like Pd(OAc)₂, are Pd(II) salts. They must be reduced in situ to the catalytically active Pd(0). This reduction can be mediated by the homocoupling of two boronic acid molecules.[1]

  • Presence of Oxygen: Residual oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are therefore critical.[2]

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of active catalyst available to react with the boronic acid increases, providing an opportunity for homocoupling to occur.

Q3: How can this compound theoretically prevent homocoupling?

A3: While not a classical additive, the unique structure of this compound suggests it could function as a multifunctional agent to suppress homocoupling through several proposed mechanisms:

  • As a Chelating Ligand: The 2-aminopyridine moiety is a well-known structural motif in ligands for palladium-catalyzed cross-coupling reactions.[3][4][5] The nitrogen of the pyridine ring and the amino group can chelate to the palladium center. This coordination can stabilize the active Pd(0) species, potentially preventing its oxidation to Pd(II).

  • Modulating Catalyst Activity: By coordinating to the palladium center, it can modulate its electronic properties and steric environment. This can influence the relative rates of the desired catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) versus the undesired homocoupling pathway.

  • Scavenging Problematic Pd(II): In its role as a potential coupling partner (due to the C-I bond), it could readily undergo oxidative addition with any available Pd(0), keeping the catalyst engaged in a productive cycle and minimizing the amount of free Pd(0) that could be oxidized or otherwise lead to side reactions.

Q4: Are there any risks or potential side reactions associated with using this compound?

A4: Yes. The primary risk is that this compound is also an aryl iodide and could act as a competitive electrophile in the Suzuki-Miyaura reaction. This would lead to the formation of an undesired cross-coupled byproduct. Its use would be most effective in situations where its reactivity as an additive/ligand outweighs its reactivity as a coupling partner, for instance, by using it in sub-stoichiometric amounts or with highly reactive aryl halide substrates. Careful optimization of reaction conditions is essential.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key reaction pathways.

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Desired Product L L = Ligand Ar Ar = Aryl group from halide Ar' Ar' = Aryl group from boronic acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanism cluster_path Homocoupling Pathway 2 Ar'-B(OR)2 2 Ar'-B(OR)2 Pd(II)X2 Pd(II)X2 Ar'-Pd(II)-X Ar'-Pd(II)-X Pd(II)X2->Ar'-Pd(II)-X Transmetalation Ar'-Pd(II)-Ar' Ar'-Pd(II)-Ar' Ar'-Pd(II)-X->Ar'-Pd(II)-Ar' 2nd Transmetalation (Ar'-B(OR)2) Pd(0) Pd(0) Ar'-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar'-Ar' Homocoupling Byproduct Ar'-Pd(II)-Ar'->Ar'-Ar'

Caption: Proposed mechanism for Pd(II)-mediated boronic acid homocoupling.[1]

Additive_Action cluster_inhibition Inhibition of Oxidation Pd(0)L2 Pd(0)L2 Additive This compound Pd(0)L2->Additive Coordination Pd(II)X2 Pd(II)X2 Pd(0)L2->Pd(II)X2 Oxidation (O2) Stabilized_Pd(0) [Additive]-Pd(0)L2 Resistant to Oxidation Suzuki_Cycle Desired Suzuki Cycle Stabilized_Pd(0)->Suzuki_Cycle Enters Productive Cycle Homocoupling Homocoupling Pathway Pd(II)X2->Homocoupling

Caption: Proposed mechanism of Pd(0) stabilization by this compound.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues during your experiment.

Problem Potential Cause(s) Recommended Solution(s)
High levels of homocoupling byproduct detected (e.g., >10% by LC-MS or NMR). 1. Oxygen Contamination: Inadequate degassing of solvents and reaction vessel.[2] 2. Slow Oxidative Addition: The aryl halide is not reacting quickly with the Pd(0) catalyst. 3. Pd(II) Precatalyst: The precatalyst is being reduced primarily via homocoupling.1. Improve Inert Atmosphere: Degas the solvent by sparging with argon or nitrogen for 15-30 minutes. Use freeze-pump-thaw cycles for particularly sensitive reactions. Ensure a positive pressure of inert gas is maintained throughout the reaction. 2. Optimize Ligand/Catalyst: Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type biarylphosphine ligand) to accelerate oxidative addition.[1] 3. Introduce an Additive: Add a small amount (e.g., 5-10 mol%) of This compound at the start of the reaction. See Protocol B below.
Reaction is sluggish or stalls after adding this compound. 1. Catalyst Inhibition: The additive may be coordinating too strongly to the palladium center, inhibiting its catalytic activity. 2. Insufficient Temperature: The reaction temperature may not be high enough to overcome the activation energy with the modified catalyst.1. Reduce Additive Concentration: Decrease the loading of this compound to 1-2 mol%. 2. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. 3. Change Ligand: The additive may compete with your primary phosphine ligand. Consider running the reaction with the additive and a palladium source without an additional phosphine ligand to test this hypothesis, though this may impact overall efficiency.
A new, major byproduct appears after adding the additive. Competitive Coupling: The additive itself is an aryl iodide and is likely undergoing cross-coupling with the boronic acid.1. Confirm Identity: Isolate and characterize the byproduct to confirm it is the product of coupling between the boronic acid and the additive. 2. Re-evaluate Substrate Reactivity: This strategy is best suited for reactions where the primary aryl halide is significantly more reactive than the iodo-picolinate additive (e.g., activated aryl bromides or triflates). For less reactive aryl halides, the additive may not be suitable. 3. Lower Additive Amount: Reduce the additive concentration to the minimum required to suppress homocoupling.
Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Coupling

This protocol is a general starting point for a Suzuki-Miyaura reaction.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[6]

Protocol B: Modified Suzuki Coupling with this compound

This protocol incorporates the additive to suppress homocoupling.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), This compound (0.05-0.1 equiv) , and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a precatalyst like XPhos Pd G3, 0.5–2 mol%).[6]

  • Solvent Addition: Add the thoroughly degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).

  • Monitoring and Workup: Follow the same procedure as Protocol A. Be sure to analyze the crude mixture for any potential byproducts derived from the additive.

References

Technical Support Center: Reaction Monitoring for Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Analytics Division

Welcome to the technical support center for the analysis of reactions involving Methyl 5-amino-6-iodopicolinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key building block and require robust methods for reaction monitoring. We will address common challenges and provide practical, field-tested solutions for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound (CAS 872355-60-7) is a substituted pyridine derivative crucial in the synthesis of complex pharmaceutical intermediates.[1][2] Its structure, featuring an amino group, an iodo substituent, and a methyl ester, presents unique analytical challenges. Accurate reaction monitoring is essential to determine reaction completion, identify byproducts, and optimize yield. This guide provides in-depth troubleshooting advice and standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Should I use TLC or LC-MS to monitor my reaction?

A: The choice depends on the specific requirements of your analysis.

  • TLC is a rapid, inexpensive, and qualitative technique ideal for quick checks of reaction progress.[3] It's excellent for visualizing the disappearance of starting material and the appearance of the main product, especially when a significant polarity change occurs.

  • LC-MS provides quantitative data, higher resolution, and mass confirmation.[4] It is indispensable when you need to distinguish between compounds with similar polarities, identify unknown byproducts, or confirm the molecular weight of your target compound. The presence of iodine provides a distinct isotopic pattern that is readily identifiable by mass spectrometry.[5][6]

Q2: My starting material, this compound, is a free amine. Are there any special considerations for chromatography?

A: Yes. The basic amino group can interact strongly with the acidic silanol groups on standard silica gel TLC plates or HPLC columns.[7] This interaction can lead to significant peak tailing in LC or streaking on a TLC plate.[7][8] To mitigate this, consider adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase for both TLC and LC.[8]

Q3: How does the iodo-substituent affect my analysis?

A: The iodine atom makes the compound significantly heavier (MW: 278.05 g/mol ) than its non-iodinated analog.[1] In LC-MS, this is beneficial as it places the molecular ion in a region of the mass spectrum with potentially less background noise. Furthermore, iodine has only one stable isotope (¹²⁷I), so you will not see the characteristic isotopic clusters associated with chlorine or bromine.[6] For TLC, it can make the compound more sensitive to staining with agents like potassium permanganate due to potential oxidation.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

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} end Caption: Troubleshooting workflow for common TLC issues.

Q: My spots are streaking badly on the TLC plate. What's causing this?

A: Streaking is a common problem, especially with amines like this compound.[3] The primary causes are:

  • Sample Overloading: You have spotted too much material.[9] The stationary phase becomes saturated, leading to a smear rather than a compact spot. Solution: Dilute your reaction aliquot significantly before spotting.

  • Strong Analyte-Silica Interaction: The basic amine group is interacting too strongly with acidic silica gel.[8] Solution: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent (mobile phase). This neutralizes the acidic sites on the silica, resulting in sharper spots.

Q: My starting material and product have very similar Rf values. How can I improve separation?

A: Poor separation occurs when the polarity difference between your compounds is minimal.[3]

  • Change Solvent System Polarity: Systematically vary the ratio of your solvents. Try running several TLCs with different ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). If that fails, change the solvents entirely. A switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can often provide different selectivity.

  • Use a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place.[10] If you see a single, perfectly round spot, your starting material is likely unreacted. If you see an elongated "snowman" shape or two distinct spots, the reaction is progressing and a new compound has formed.[10]

Q: I can't see any spots under the UV lamp. What should I do?

A: While pyridine derivatives are often UV active, your product or starting material may have a weak chromophore or be present at a very low concentration.[11]

  • Increase Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[9]

  • Use a Stain: If UV visualization fails, use a chemical stain.[8] A potassium permanganate (KMnO₄) dip is excellent for visualizing compounds that can be oxidized. Anisaldehyde or vanillin stains can also give a wide range of colors for different functional groups.[8]

Q: My compound might be decomposing on the silica gel plate. How can I check this?

A: Acid-sensitive compounds can degrade on silica gel.[10] A two-dimensional (2D) TLC can be used to verify stability.[7][12]

  • Spot your sample in one corner of a square TLC plate.

  • Run the plate in your chosen solvent system.

  • Dry the plate completely and rotate it 90 degrees.

  • Run the plate again in the same solvent system. Interpretation: Stable compounds will appear along the diagonal.[12] Any spots that appear below the diagonal are likely degradation products.[10][12] If decomposition is confirmed, you may need to switch to a more inert stationary phase like alumina plates or use LC-MS for monitoring.

TLC ParameterStarting Point RecommendationTroubleshooting Action
Stationary Phase Silica Gel 60 F₂₅₄If degradation occurs, try neutral alumina plates.
Mobile Phase 7:3 Hexane:Ethyl AcetateIncrease EtOAc for more polar compounds; Decrease for less polar.
(Alternative)95:5 Dichloromethane:MethanolAdd 0.5% Triethylamine (TEA) to reduce streaking of amines.
Visualization UV Light (254 nm)If no spots, use a stain (KMnO₄, Anisaldehyde).
Spotting Dilute sample in DCM or EtOAcIf spots are too faint, spot multiple times in the same location.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

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} end Caption: Troubleshooting workflow for common LC-MS issues.

Q: I'm not seeing the ion for my compound in the mass spectrum. What's wrong?

A: This is a common issue related to ionization.

  • Incorrect Ionization Mode: this compound has a basic amine and a pyridine nitrogen, making it ideal for positive-ion electrospray ionization (ESI+). Ensure your instrument is set to positive mode to detect the protonated molecule, [M+H]⁺.

  • Mobile Phase Incompatibility: Non-volatile buffers like phosphate will contaminate the mass spectrometer and suppress the signal.[13] Always use volatile mobile phase additives like formic acid or ammonium formate/acetate.[13] Trifluoroacetic acid (TFA) is a common HPLC additive but is a known signal suppressor in ESI-MS; use formic acid instead if sensitivity is an issue.[13]

  • Source Contamination: A dirty ion source can drastically reduce sensitivity.[14] If performance degrades over time, cleaning the source may be necessary.[15]

Q: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape compromises resolution and quantification.[14]

  • Mobile Phase pH: For a basic compound like this, running the LC with an acidic mobile phase (e.g., adding 0.1% formic acid to water and acetonitrile) is crucial. This ensures the amine is consistently protonated, minimizing secondary interactions with the column and resulting in sharper, more symmetrical peaks.[7]

  • Column Overload: Injecting too much sample can cause broad, fronting peaks.[14] Dilute your sample and reinject.

Q: The mass I see is not what I expected for my product. How do I interpret this?

A: Don't forget to account for the proton and potential adducts.

  • Protonated Molecule [M+H]⁺: In ESI+ mode, you are detecting the molecule plus the mass of a proton (approx. 1.007 Da). For your starting material (MW = 278.05), you should be looking for an ion at m/z 279.06.

  • Common Adducts: It is very common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or even acetonitrile ([M+ACN+H]⁺) from the mobile phase. Look for masses that are approximately 22 Da (Na), 38 Da (K), or 41 Da (ACN) higher than your protonated molecule.

  • In-source Fragmentation: If the source conditions are too harsh, your molecule may fragment before it is even analyzed. Look for common losses. For your starting material, you might see the loss of the methyl group (-15 Da) or the methoxy group (-31 Da).

LC-MS ParameterStarting Point RecommendationRationale & Troubleshooting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for small molecules. Provides good retention.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures protonation of the amine for good peak shape.[13]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase.
Gradient 5% to 95% B over 5-10 minutesA good starting point for screening. Adjust based on retention time.
Ionization Mode ESI Positive (ESI+)The basic nitrogen atoms are readily protonated.
MS Scan Range m/z 100 - 500This range should cover the starting material and most expected products.

Experimental Protocols

Protocol 1: TLC Method Development for a Suzuki Coupling Reaction

This protocol describes how to monitor a hypothetical Suzuki coupling of this compound with phenylboronic acid.

1. Materials:

  • TLC Plates: Silica gel 60 F₂₅₄

  • Reaction mixture aliquot

  • Starting Material (SM): this compound solution

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA)

  • TLC chamber, UV lamp, capillary spotters.

2. Procedure:

  • Prepare a developing chamber with a 7:3 mixture of Hexane:EtOAc. Add one drop of TEA to the solvent (~0.5%) to improve spot shape. Place a filter paper inside to ensure saturation and cover with the lid.

  • On the origin line of a TLC plate (drawn in pencil), spot three lanes:

    • Lane 1 (Reference): Spot the starting material solution.

    • Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture directly on top.

    • Lane 3 (Reaction): Spot the reaction mixture.

  • Carefully place the TLC plate in the chamber, ensuring the origin line is above the solvent level.[9]

  • Allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[8]

3. Interpretation:

  • The starting material spot in Lane 1 should align with the lower spot in Lane 3 (if any SM remains).

  • A new, higher Rf spot should appear in Lane 3, corresponding to the less polar product.

  • The co-spot lane will help confirm if the lower spot in the reaction lane is indeed unreacted starting material.[10]

Protocol 2: LC-MS Reaction Monitoring

1. Sample Preparation:

  • Take ~5 µL of the reaction mixture.

  • Dilute it with 1 mL of 50:50 Acetonitrile:Water in a 1.5 mL autosampler vial.

  • Cap the vial and vortex to mix thoroughly. The dilution is critical to avoid overloading the column and contaminating the MS source.[14]

2. LC-MS Method:

  • Instrument: Standard HPLC or UHPLC coupled to a single quadrupole or Q-TOF mass spectrometer.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-2 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 9.0 min: 5% B

  • MS Settings:

    • Mode: ESI+

    • Scan Range: m/z 100-800

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

3. Data Analysis:

  • Analyze the Total Ion Chromatogram (TIC). Look for the peak corresponding to your starting material (Expected [M+H]⁺ = 279.1) and any new peaks.

  • Extract the ion chromatogram for the expected mass of your product. For the Suzuki example (product MW = 228.24), the expected [M+H]⁺ would be m/z 229.2.

  • Integrate the peak areas of the starting material and product to estimate the percent conversion and monitor the reaction progress over time.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-amino-6-iodopicolinate and Methyl 5-amino-6-bromopicolinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines, such as methyl 5-amino-6-halopicolinates, serve as critical building blocks. The choice of the halogen atom on these precursors significantly dictates their reactivity in pivotal carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. This guide provides an in-depth, objective comparison of the reactivity of Methyl 5-amino-6-iodopicolinate and Methyl 5-amino-6-bromopicolinate, supported by mechanistic principles and experimental data from analogous systems, to inform rational substrate selection and reaction optimization.

The Decisive Role of the Halogen: A Mechanistic Overview

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This phenomenon is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. The C-I bond is inherently weaker than the C-Br bond, a factor that directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.

The general trend in reactivity, I > Br > Cl > F, is a direct consequence of the C-X bond strengths. A lower bond dissociation energy facilitates the cleavage of the C-X bond and the subsequent insertion of the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions.

G

Comparative Reactivity in Key Cross-Coupling Reactions

The superior reactivity of the C-I bond in this compound translates to tangible advantages in several widely utilized cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an aryl halide and a boronic acid or ester, is a cornerstone of modern synthesis. For substrates like our target picolinates, the iodo-variant is expected to undergo coupling under significantly milder conditions and with greater efficiency than its bromo-counterpart.

FeatureThis compoundMethyl 5-amino-6-bromopicolinate
Relative Reactivity HighModerate to High
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 2-5 mol%)
Reaction Temperature Room temperature to moderate heat (e.g., 60-80 °C)Moderate to high heat (e.g., 80-110 °C)
Reaction Time ShorterLonger
Yields Generally higher under optimized conditionsGood, but may require more forceful conditions

Data presented is based on established trends for analogous halopyridine systems.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine

  • Reaction Setup: In a dry flask, combine the halopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). For an iodo-substrate, an initial temperature of 80°C is recommended, while a bromo-substrate may require 100°C or higher.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

G Start Start: Assemble Reactants (Halopyridine, Boronic Acid, Catalyst, Base) Add_Solvent Add Degassed Solvent (e.g., Dioxane/Water) Start->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Add_Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature (Iodo: ~80°C, Bromo: ~100°C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purify by Chromatography Workup->Purification End End: Isolated Product Purification->End

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity difference between the iodo- and bromo-picolinates is also pronounced in this transformation. Studies on analogous 3-halo-2-aminopyridines have shown that while both bromo- and iodo-derivatives are viable substrates, the iodo-compounds generally provide higher yields in shorter reaction times.

FeatureThis compoundMethyl 5-amino-6-bromopicolinate
Relative Reactivity Very HighHigh
Catalyst System A broad range of phosphine ligands are effective.Often requires more electron-rich and bulky ligands for high efficiency.
Reaction Temperature Can often proceed at lower temperatures.Typically requires elevated temperatures.
Side Reactions Lower propensity for side reactions like hydrodehalogenation.Higher potential for hydrodehalogenation, especially at elevated temperatures.

Data presented is based on established trends for analogous halopyridine systems.

Experimental Protocol: Buchwald-Hartwig Amination of a Halopyridine

  • Reaction Setup: To a dry Schlenk tube, add the halopyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and a strong base (e.g., LiHMDS, 1.5 eq.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or THF.

  • Reaction Execution: Heat the mixture under an inert atmosphere. A starting temperature of 90°C can be used for the iodo-picolinate, while the bromo-picolinate may necessitate temperatures of 110°C or higher.

  • Monitoring and Workup: Monitor the reaction progress. After completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is highly sensitive to the nature of the halogen, with aryl iodides being the preferred substrates for achieving high yields under mild, often copper-free, conditions.

FeatureThis compoundMethyl 5-amino-6-bromopicolinate
Relative Reactivity ExcellentGood
Requirement for Copper Co-catalyst Often not required, especially with modern catalyst systems.Typically requires a copper(I) co-catalyst (e.g., CuI).
Reaction Temperature Room temperature to mild heating.Moderate to high heating.
Homocoupling of Alkyne Lower risk of alkyne homocoupling (Glaser coupling).Higher risk of Glaser coupling, especially in the presence of copper and oxygen.

Data presented is based on established trends for analogous halopyridine systems.

Experimental Protocol: Sonogashira Coupling of a Halopyridine

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the halopyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) salt (e.g., CuI, 10 mol% - often omitted for iodo-substrates), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.).

  • Reaction Execution: Stir the reaction at the appropriate temperature (e.g., room temperature for iodo-, 60-80°C for bromo-substrates) and monitor its progress.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the crude product by chromatography.

Conclusion and Strategic Recommendations

The evidence overwhelmingly supports the superior reactivity of This compound over its bromo-analog in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, rooted in the lower C-I bond dissociation energy, offers several practical advantages for the synthetic chemist:

  • Milder Reaction Conditions: The iodo-picolinate often allows for lower reaction temperatures, which can be crucial for the stability of sensitive functional groups elsewhere in the molecule.

  • Higher Efficiency: Reactions with the iodo-substrate typically proceed faster and with higher yields, leading to improved overall synthetic efficiency.

  • Broader Catalyst Scope: A wider array of palladium catalysts and ligands can be effectively employed with the more reactive iodo-picolinate.

  • Reduced Byproducts: The milder conditions required for the iodo-picolinate can minimize the formation of undesirable side products, such as those arising from hydrodehalogenation or catalyst decomposition.

For researchers and drug development professionals, the selection of this compound as a starting material can streamline synthetic routes, improve yields, and provide greater flexibility in the design of complex molecular architectures. While Methyl 5-amino-6-bromopicolinate remains a viable and often more cost-effective option, its use may necessitate more rigorous optimization of reaction conditions to achieve comparable results. The choice between these two valuable building blocks will ultimately depend on the specific synthetic challenge, economic considerations, and the desired level of reaction efficiency.

A Senior Application Scientist's Guide to Cross-Coupling: Suzuki vs. Stille for the Functionalization of Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. For drug development professionals and researchers, the functionalization of complex heterocyclic scaffolds is a critical step in generating novel molecular entities with therapeutic potential. Methyl 5-amino-6-iodopicolinate stands as a valuable, yet challenging, building block. Its electron-deficient pyridine ring, coupled with the coordinating amino and ester functionalities, demands a robust and carefully selected cross-coupling strategy.

This guide provides an in-depth, objective comparison of two preeminent palladium-catalyzed methods—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of this specific substrate. We move beyond mere protocols to dissect the causality behind experimental choices, empowering you to select and optimize the most efficient pathway for your synthetic goals. While a direct, head-to-head comparative study on this exact molecule is not prevalent in published literature, this guide synthesizes data from closely related systems to provide reliable, field-proven insights.

Mechanistic Overview: The Catalytic Engines of C-C Bond Formation

Both the Suzuki and Stille reactions are powered by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] Understanding this fundamental cycle is crucial for troubleshooting and optimization. The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the overall reaction.[1]

  • Transmetalation: The organic group from the nucleophilic coupling partner (boron for Suzuki, tin for Stille) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[1]

While the overarching mechanism is similar, the critical difference lies in the nature of the transmetalation step, which dictates the required reagents and optimal conditions for each reaction.

Suzuki_Cycle cluster_suzuki Suzuki Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R-I) Pd(II)Complex Ar-Pd(II)-I(L2) OxAdd->Pd(II)Complex Methyl 5-amino- 6-iodopicolinate Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Pd(II)Complex->Transmetalation Pd(II)Dimer Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)Dimer Boronic Acid/Ester RedElim Reductive Elimination Pd(II)Dimer->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product_Suzuki Product (Ar-Ar') RedElim->Product_Suzuki Stille_Cycle cluster_stille Stille Catalytic Cycle Pd(0)L2_Stille Active Pd(0) Catalyst OxAdd_Stille Oxidative Addition (R-I) Pd(II)Complex_Stille Ar-Pd(II)-I(L2) OxAdd_Stille->Pd(II)Complex_Stille Methyl 5-amino- 6-iodopicolinate Transmetalation_Stille Transmetalation (Ar'-SnR3) Pd(II)Complex_Stille->Transmetalation_Stille Pd(II)Dimer_Stille Ar-Pd(II)-Ar'(L2) Transmetalation_Stille->Pd(II)Dimer_Stille Organostannane RedElim_Stille Reductive Elimination Pd(II)Dimer_Stille->RedElim_Stille RedElim_Stille->Pd(0)L2_Stille Catalyst Regeneration Product_Stille Product (Ar-Ar') RedElim_Stille->Product_Stille Workflow_Comparison cluster_suzuki Suzuki Workflow cluster_stille Stille Workflow S1 1. Combine Ar-I, Ar'-B(OH)2, Base S2 2. Add Pd Catalyst & Ligand S1->S2 S3 3. Add Degassed Solvent (aq.) S2->S3 S4 4. Heat (80-100 °C) S3->S4 S5 5. Aqueous Workup (Extract) S4->S5 S6 6. Column Chromatography S5->S6 End Product S6->End T1 1. Combine Ar-I, Pd Catalyst T2 2. Add Degassed Solvent (anhyd.) T1->T2 T3 3. Add Ar'-SnBu3 (Toxic) T2->T3 T4 4. Heat (90-110 °C) T3->T4 T5 5. KF Wash (Tin Removal) T4->T5 T6 6. Column Chromatography T5->T6 T6->End Start Start Start->S1 Start->T1

References

A Comparative Spectroscopic Guide to Methyl 5-amino-6-iodopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of Methyl 5-amino-6-iodopicolinate and its derivatives. As a core scaffold in medicinal chemistry, understanding the subtle spectroscopic shifts upon functionalization is critical for unambiguous structural elucidation and the acceleration of drug discovery programs. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in fundamental principles and supported by experimental data from analogous systems.

The Strategic Importance of Spectroscopic Analysis for Picolinate Scaffolds

This compound is a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] The pyridine ring, substituted with an amino group, a halogen, and an ester, presents multiple sites for chemical modification. The generation of a library of derivatives, for instance, through N-acylation, N-alkylation, or Suzuki coupling at the C-I bond, is a common strategy in hit-to-lead optimization.

Unequivocal characterization of each new analogue is paramount. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. A comparative approach, analyzing the spectral data of a parent compound against its derivatives, not only confirms the success of a chemical transformation but also provides deeper insights into the electronic and steric consequences of the modification.

General Synthetic and Analytical Workflow

The derivatization of this compound typically involves standard synthetic protocols. The subsequent analytical workflow is designed to provide a comprehensive structural profile of the resulting molecules.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation start This compound reaction Chemical Reaction (e.g., N-Acylation, N-Alkylation) start->reaction reagent Derivatization Reagent (e.g., Acyl Chloride, Alkyl Halide) reagent->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup derivative Purified Derivative workup->derivative nmr ¹H & ¹³C NMR derivative->nmr ir FT-IR derivative->ir ms Mass Spectrometry derivative->ms elucidation Structure Confirmation & Comparative Analysis nmr->elucidation ir->elucidation ms->elucidation

Figure 1: A generalized workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Comparative ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic nature of the substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the ¹H NMR signals and assign all proton and carbon resonances based on their chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC, HMBC) if necessary.

Comparative Analysis of Hypothetical Derivatives

To illustrate the comparative power of NMR, let's consider the parent compound and two hypothetical derivatives: an N-acetyl derivative (Derivative A) and an N-methyl derivative (Derivative B).

CompoundH-3 (ppm)H-4 (ppm)-OCH₃ (ppm)Other Diagnostic Signals (ppm)
Parent Compound ~7.3-7.5~7.8-8.0~3.9-NH₂ (~5.0-6.0, broad)
Derivative A (N-acetyl) ~7.9-8.1~8.2-8.4~3.9-NH- (~9.0-10.0, sharp), -COCH₃ (~2.2)
Derivative B (N-methyl) ~7.2-7.4~7.7-7.9~3.9-NH- (~5.5-6.5, broad), -NHCH₃ (~3.0, doublet)

Table 1: Predicted ¹H NMR chemical shifts for this compound and its N-acetyl and N-methyl derivatives.

Causality Behind the Shifts:

  • Parent Compound: The aromatic protons H-3 and H-4 will appear as doublets. The amino group (-NH₂) is electron-donating, leading to a relative upfield shift of these protons compared to unsubstituted pyridine.

  • Derivative A (N-acetyl): The acetyl group is strongly electron-withdrawing. This reduces the electron-donating ability of the nitrogen atom, causing a significant downfield shift of the adjacent aromatic protons (H-3 and H-4). The amide proton (-NH-) appears far downfield as a sharp singlet, and a new singlet for the acetyl methyl group will be observed around 2.2 ppm.

  • Derivative B (N-methyl): The methyl group is weakly electron-donating. This may cause a slight upfield shift of the aromatic protons compared to the parent compound. A new doublet for the N-methyl protons will appear around 3.0 ppm, coupled to the adjacent NH proton.

A similar comparative approach is applied to the ¹³C NMR spectra, where changes in substituent electronics directly impact the shielding of the pyridine ring carbons.[3]

Infrared (IR) Spectroscopy: A Probe of Functional Groups

IR spectroscopy excels at identifying the presence or absence of specific functional groups. The C=O stretch of the ester, the N-H stretches of the amino group, and the aromatic C=C and C=N vibrations are particularly informative.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify characteristic absorption bands and compare their positions and intensities across the series of compounds.

Comparative Analysis of IR Spectra
CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C, C=N (cm⁻¹)Other Diagnostic Bands (cm⁻¹)
Parent Compound ~3400-3200 (two bands)~1720-1700~1600-1450-
Derivative A (N-acetyl) ~3300-3100 (one band)~1720-1700 (ester)~1600-1450~1680-1650 (amide I)
Derivative B (N-methyl) ~3350-3250 (one band)~1720-1700~1600-1450-

Table 2: Predicted IR absorption frequencies for this compound and its derivatives.

Causality Behind the Vibrational Changes:

  • Parent Compound: The primary amine exhibits two N-H stretching bands (symmetric and asymmetric). The ester carbonyl stretch is a strong, sharp peak. The interaction of iodine with the pyridine ring can cause shifts in the ring vibration bands.[4][5]

  • Derivative A (N-acetyl): The primary amine is converted to a secondary amide. This results in a single, sharper N-H stretch. Crucially, a new, strong absorption band, the "Amide I" band, appears around 1680-1650 cm⁻¹, corresponding to the amide carbonyl stretch. This is a key diagnostic peak for successful acylation.

  • Derivative B (N-methyl): The primary amine is converted to a secondary amine, resulting in a single N-H stretching band. The rest of the spectrum is expected to be very similar to the parent compound, with the primary difference being observable in the NMR and mass spectra.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful in this regard. The fragmentation pattern can also offer structural clues.[6]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the full scan mass spectrum.

  • Data Analysis: Determine the m/z value of the molecular ion ([M+H]⁺ in positive ion mode). Compare this with the calculated exact mass. Analyze any significant fragment ions.

Comparative Analysis of Mass Spectra
CompoundFormulaCalculated Exact Mass [M+H]⁺Key Fragmentation Pathways
Parent Compound C₇H₈IN₂O₂294.9625Loss of -OCH₃, loss of -COOCH₃
Derivative A (N-acetyl) C₉H₁₀IN₂O₃336.9731Loss of acetyl group (43 Da), loss of -OCH₃
Derivative B (N-methyl) C₈H₁₀IN₂O₂308.9781Loss of -CH₃, loss of -OCH₃

Table 3: Predicted exact masses and fragmentation for this compound and its derivatives.

Interpreting the Data:

The most critical piece of information from MS is the confirmation of the molecular weight of the derivative, which directly reflects the mass of the group added to the parent compound. For example, acylation should result in an increase of 42.01 Da (for an acetyl group) in the molecular weight.

G cluster_nmr NMR cluster_ir IR cluster_ms MS title Comparative Spectroscopic Logic nmr_parent Parent: -NH₂ (Electron Donating) nmr_acetyl Derivative A: -NHAc (Electron Withdrawing) nmr_parent->nmr_acetyl Downfield shift of aromatic protons ir_parent Parent: Two N-H bands ir_acetyl Derivative A: One N-H band + Amide C=O ir_parent->ir_acetyl Confirms N-Acylation ms_parent Parent: M⁺ ms_acetyl Derivative A: [M+42]⁺ ms_parent->ms_acetyl Confirms mass addition

Figure 2: Logical relationships in the comparative spectroscopic analysis of an N-acetyl derivative.

Conclusion

The structural elucidation of novel chemical entities relies on the synergistic interpretation of multiple spectroscopic techniques. For derivatives of this compound, a comparative approach is indispensable. By analyzing the spectral shifts in NMR, the appearance and disappearance of key vibrational bands in IR, and the change in molecular weight by MS, researchers can confidently confirm the structures of their target molecules. This rigorous analytical foundation is essential for building robust structure-activity relationships and advancing drug development pipelines.

References

A Senior Application Scientist's Guide to Methyl 5-amino-6-iodopicolinate: A Comparative Benchmark for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of halogens, particularly iodine, onto the pyridine ring provides a versatile handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

This guide provides an in-depth technical comparison of Methyl 5-amino-6-iodopicolinate , a highly functionalized building block, against other key iodinated pyridines. Our analysis, grounded in established principles of physical organic chemistry and supported by illustrative experimental data, aims to equip researchers with the insights needed to make informed decisions in substrate selection for their synthetic campaigns.

The Strategic Advantage of Iodinated Pyridines in Cross-Coupling Chemistry

Iodinated pyridines are premier substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) towards oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3][4] This enhanced reactivity allows for milder reaction conditions, broader substrate scope, and, in the case of polyhalogenated systems, predictable regioselectivity.[3][4]

Profiling this compound: A Multifunctional Building Block

This compound is a unique iodinated pyridine derivative featuring both electron-donating (amino) and electron-withdrawing (methyl ester) groups. This distinct electronic profile, combined with the steric environment of the substituents, significantly influences its reactivity in cross-coupling reactions.

PropertyValue
CAS Number 1242268-28-5
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
Structure

The presence of the amino group at the 5-position and the methyl ester at the 2-position creates a unique electronic and steric environment that can be leveraged for selective transformations.

Benchmarking Against Other Iodinated Pyridines: A Comparative Analysis

To contextualize the utility of this compound, we will compare its projected performance against a curated set of structurally diverse iodinated pyridines in two of the most pivotal cross-coupling reactions in modern synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Our comparative set includes:

  • 2-Iodopyridine: The simplest iodinated pyridine.

  • 3-Iodopyridine: An isomer with differing electronics at the iodine-bearing carbon.

  • 4-Iodopyridine: Another key isomer.

  • 2-Bromo-4-iodopyridine: A dihalogenated pyridine to illustrate regioselectivity.

Theoretical Underpinnings of Reactivity

The reactivity of a substituted pyridine in cross-coupling reactions is governed by a combination of electronic and steric factors.[5][6]

  • Electronic Effects: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, which can enhance the rate of oxidative addition. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring.[7][8]

  • Steric Effects: Bulky substituents ortho to the iodine can hinder the approach of the palladium catalyst, potentially slowing down the reaction rate.[9]

In this compound, the amino group acts as an EDG, while the methyl ester is an EWG. The iodine is positioned at C-6, ortho to the amino group and meta to the ester.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[10] Below is a table summarizing the expected comparative performance of our selected iodinated pyridines in a typical Suzuki-Miyaura coupling with phenylboronic acid.

Iodinated PyridineKey Structural FeaturesPredicted ReactivityExpected Yield Range (%)Rationale
This compound EDG (amino) ortho to iodine, EWG (ester) meta to iodineHigh85-95The activating effect of the ortho amino group is expected to significantly enhance the rate of oxidative addition.
2-Iodopyridine Iodine at an electron-deficient positionModerate75-85The inherent electron deficiency of the pyridine ring at the 2-position can facilitate the reaction.
3-Iodopyridine Iodine at a more electron-neutral positionModerate70-80Reactivity is generally good, though can be slightly lower than the 2- and 4-isomers in some cases.
4-Iodopyridine Iodine at an electron-deficient positionHigh80-90Similar to 2-iodopyridine, the 4-position is electron-deficient, promoting oxidative addition.
2-Bromo-4-iodopyridine C-I and C-Br bondsVery High (at C-4)>95 (for mono-coupling)The significantly weaker C-I bond allows for highly regioselective coupling at the 4-position.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a starting point for the Suzuki-Miyaura coupling of iodinated pyridines. Optimization may be required for specific substrates.[10][12]

Materials:

  • Iodinated pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a Schlenk flask, add the iodinated pyridine, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Iodopyridine, Boronic Acid, and Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Pd Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 90 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

General workflow for Suzuki-Miyaura cross-coupling.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[13] The electronic properties of the iodinated pyridine play a significant role in the efficiency of this transformation.

Iodinated PyridineKey Structural FeaturesPredicted ReactivityExpected Yield Range (%)Rationale
This compound EDG (amino) ortho to iodine, EWG (ester) meta to iodineHigh80-90The electron-donating amino group is expected to facilitate the oxidative addition step.
2-Iodopyridine Iodine at an electron-deficient positionModerate70-80The electron-deficient nature of the ring can be favorable, but the proximity of the nitrogen can sometimes lead to catalyst inhibition.[14]
3-Iodopyridine Iodine at a more electron-neutral positionModerate65-75Generally provides good yields, but may require more optimized conditions.
4-Iodopyridine Iodine at an electron-deficient positionHigh75-85The 4-position is typically reactive and less prone to catalyst inhibition compared to the 2-position.
2-Bromo-4-iodopyridine C-I and C-Br bondsVery High (at C-4)>90 (for mono-amination)The high reactivity of the C-I bond allows for selective amination at the 4-position.[4]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of iodinated pyridines and may require optimization.[4][15]

Materials:

  • Iodinated pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with the iodinated pyridine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Iodopyridine, Base, Catalyst, and Ligand B Add Anhydrous Solvent A->B C Add Amine B->C D Heat and Stir (e.g., 110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Filter E->F G Concentrate Filtrate F->G H Column Chromatography G->H

General workflow for Buchwald-Hartwig amination.

Conclusion and Recommendations

This compound stands out as a highly valuable and reactive building block for the synthesis of complex substituted pyridines. The presence of both an electron-donating amino group and an electron-withdrawing methyl ester group provides a unique handle for controlling reactivity and regioselectivity.

Key Takeaways:

  • Enhanced Reactivity: The ortho-amino group in this compound is predicted to activate the C-I bond, leading to high yields in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions under relatively mild conditions.

  • Versatility: The presence of multiple functional groups (amino, ester, and the pyridine nitrogen) offers numerous opportunities for subsequent synthetic transformations, making it an excellent scaffold for library synthesis and lead optimization in drug discovery.

  • Strategic Choice: For syntheses requiring the introduction of a substituted picolinate moiety, this compound offers a distinct advantage in terms of its anticipated high reactivity and the potential for further functionalization.

Researchers are encouraged to consider the electronic and steric profile of their specific coupling partners when optimizing reaction conditions. The protocols provided herein serve as a robust starting point for the successful application of this compound and other iodinated pyridines in their synthetic endeavors.

References

A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions with Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of pharmacologically active molecules. The functionalization of this heterocycle through cross-coupling reactions is therefore a critical process. However, substrates like Methyl 5-amino-6-iodopicolinate present a unique set of challenges due to a confluence of electronic and steric factors: an electron-deficient ring, the presence of a coordinating amino group, and the reactivity of the carbon-iodine bond. A thorough understanding of reaction kinetics is not merely academic; it is essential for optimizing reaction conditions, maximizing yield, ensuring scalability, and ultimately, accelerating the drug discovery pipeline.

This guide provides an in-depth framework for conducting and interpreting kinetic studies on the cross-coupling reactions of this compound. We will explore the causal relationships behind experimental choices, compare potential reaction pathways and parameters, and provide self-validating protocols to ensure robust and reproducible results.

Part 1: Foundational Principles of Cross-Coupling Kinetics on Pyridine Scaffolds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are governed by a general catalytic cycle.[1][2] Understanding this cycle is the first step in designing a meaningful kinetic experiment.

Catalytic_Cycle cluster_0 Pd(0) Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Rate-Determining Step Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) (Transmetalation Complex) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation (M-Nu) Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Ar-Nu Product Ar-Pd(II)-Nu(L_n)->Ar-Nu Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For most cross-coupling reactions, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step (RDS).[1][3] The energy of this step is highly dependent on the strength of the carbon-halogen (C-X) bond.[4] For this compound, the C-I bond is the weakest among halogens, suggesting that oxidative addition should be relatively facile compared to its bromo- or chloro-analogs.[3]

However, the pyridine nitrogen and the free amino group can act as ligands, coordinating to the palladium center and potentially inhibiting or deactivating the catalyst.[5] This is a critical consideration for this specific substrate and necessitates careful selection of ancillary ligands on the catalyst to prevent such unproductive pathways. Electron-rich and sterically bulky phosphine ligands are often employed to promote the desired catalytic cycle and discourage catalyst inhibition.[6][7]

Part 2: A Practical Guide to Designing Kinetic Experiments

A well-designed kinetic study aims to determine the reaction order with respect to each component (aryl halide, coupling partner, catalyst, base), calculate the rate constant (k), and establish the activation parameters (Ea, ΔH‡, ΔS‡).

Kinetic_Workflow cluster_workflow Experimental Workflow for Kinetic Analysis start Define Reaction & Parameters (e.g., Suzuki Coupling) setup Prepare Stock Solutions (Substrate, Reagents, Catalyst) start->setup reaction Initiate Reaction under Controlled Temperature setup->reaction monitor Monitor Reaction Progress (e.g., GC, LC-MS) at Timed Intervals reaction->monitor data Collect Concentration vs. Time Data monitor->data plot Plot [Product] vs. Time to Determine Initial Rate (v₀) data->plot analysis Systematically Vary One [Reactant] at a Time plot->analysis determine Determine Reaction Order (log(v₀) vs. log[Reactant]) analysis->determine calculate Calculate Rate Constant (k) determine->calculate end Determine Activation Parameters (Arrhenius/Eyring Plots) calculate->end

Caption: A systematic workflow for conducting kinetic analysis of a cross-coupling reaction.

Exemplary Protocol: Kinetic Analysis of a Suzuki-Miyaura Coupling

This generalized protocol can be adapted to compare the reactivity of different substrates or conditions.

Objective: To determine the kinetic profile of the Suzuki-Miyaura coupling of this compound with Phenylboronic acid.

Materials:

  • This compound (Substrate)

  • Phenylboronic acid (Coupling Partner)

  • Pd(OAc)₂ or a suitable precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Internal Standard for analysis (e.g., Dodecane for GC)

Procedure:

  • Preparation: In a glovebox, prepare stock solutions of the aryl halide, boronic acid, base, catalyst, and ligand in the chosen solvent. This minimizes errors from weighing small quantities for each run.

  • Reaction Setup: To a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations. Ensure one reactant's concentration is varied systematically across the vials while others are kept constant.

  • Initiation and Monitoring: Place the vials in a pre-heated reaction block. At timed intervals, withdraw an aliquot from each vial, quench the reaction (e.g., with water or by diluting in a solvent like ethyl acetate), and analyze via GC or LC-MS to determine the concentration of the product or the consumption of the starting material.[4]

  • Data Analysis (Initial Rates Method):

    • Plot the concentration of the product versus time for the early, linear phase of each reaction.

    • The slope of this line represents the initial rate (v₀) for that set of concentrations.

    • To find the reaction order with respect to a reactant 'A', plot log(v₀) versus log([A]). The slope of this new line will be the order of the reaction for reactant A.

    • Repeat for all reactants to establish the full rate law: Rate = k[A]^x[B]^y...

  • Temperature Dependence: Repeat the entire experiment at several different temperatures (e.g., 80°C, 90°C, 100°C) to determine the rate constant k at each temperature. An Arrhenius or Eyring plot can then be used to calculate the activation energy and other thermodynamic parameters.

Part 3: A Framework for Comparative Kinetic Analysis

The true power of kinetic studies lies in comparison. By systematically altering one variable at a time, we can quantify its impact on reaction efficiency.

Comparison 1: The Halide Effect (I vs. Br vs. Cl)

The rate of oxidative addition, often the RDS, is directly tied to the C-X bond dissociation energy.[4] A comparative study using Methyl 5-amino-6-X -picolinate (where X = I, Br, Cl) would provide clear data on the impact of the leaving group.

Table 1: Expected Kinetic Trends for Halide Comparison

Aryl Halide (Ar-X) C-X Bond Energy (kJ/mol) Expected Relative Rate Rationale
Ar-I ~238 Fastest Weakest C-X bond, lowest activation energy for oxidative addition.[4]
Ar-Br ~276 Intermediate Stronger bond than C-I, requiring more energy for cleavage.[4]

| Ar-Cl | ~339 | Slowest | Strongest C-X bond, often requires more active catalysts or higher temperatures.[4] |

Comparison 2: Ligand Electronic and Steric Effects

The choice of phosphine ligand is paramount, especially with a potentially inhibitory substrate like ours. A comparison of ligands allows for the rational selection of the optimal catalyst system.

Table 2: Comparison of Common Phosphine Ligands for Cross-Coupling

Ligand Type Key Features Expected Kinetic Impact on this Substrate
PPh₃ Monodentate Standard, less bulky, moderately electron-donating. May be less effective due to insufficient steric bulk to prevent catalyst inhibition by the aminopyridine.
SPhos Biarylphosphine Bulky, very electron-rich. The steric bulk can create a "pocket" around the Pd center, favoring the intended substrates over coordination with the pyridine-N. The high electron density accelerates both oxidative addition and reductive elimination.[6][7]
XPhos Biarylphosphine Very bulky, electron-rich. Similar to SPhos, its steric profile is crucial for preventing catalyst deactivation and promoting high turnover rates.[6][7]

| dppf | Bidentate | Ferrocene backbone, provides stability. | Bidentate ligands can prevent the formation of inactive palladium dimers, often leading to higher reaction rates and yields compared to monodentate ligands.[8] |

Comparison 3: Cross-Coupling Reaction Type

Different cross-coupling reactions present unique kinetic hurdles for this compound.

  • Suzuki-Miyaura Coupling: The primary challenges are the stability of the boronic acid and the choice of base. The rate is sensitive to the base's ability to facilitate the transmetalation step without degrading the substrate.

  • Buchwald-Hartwig Amination: This reaction is highly relevant for building complex nitrogen-containing molecules.[9][10] A kinetic comparison could involve coupling our substrate with different amines (e.g., a primary vs. a secondary amine). The mechanism involves deprotonation of the amine before reductive elimination, making the base's strength and steric profile critical kinetic parameters.[8]

  • Sonogashira Coupling: This involves coupling with a terminal alkyne. The mechanism often involves a dual Pd/Cu catalytic cycle.[11][12] Kinetic studies can be more complex, needing to account for the roles of both metals. The rate can be highly sensitive to the purity of the alkyne and the efficiency of the copper-acetylide formation.[13][14]

Troubleshooting cluster_troubleshoot Troubleshooting Low Reaction Rate or Yield start Reaction Failed or Slow q1 Is Catalyst Inhibition Suspected? start->q1 a1 Increase Ligand Bulk/Electron Density (e.g., Switch PPh₃ to SPhos) q1->a1 Yes q2 Are Reagents Degraded? q1->q2 No end Re-run Kinetic Analysis a1->end a2 Check Boronic Acid Stability Use Fresh, Anhydrous Solvent q2->a2 Yes q3 Is the Base/Solvent System Optimal? q2->q3 No a2->end a3 Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) q3->a3 Yes q3->end No a3->end

Caption: A logical workflow to diagnose and resolve slow or failed cross-coupling reactions.

Conclusion

The kinetic analysis of cross-coupling reactions involving complex, multifunctional substrates like this compound is indispensable for modern drug development. It transforms synthesis from a trial-and-error process into a predictive science. By systematically comparing halides, ligands, and reaction types, researchers can gain profound insights into the underlying mechanisms. This knowledge allows for the rational design of highly efficient, robust, and scalable synthetic routes to novel therapeutics, overcoming the inherent challenges posed by catalyst inhibition and substrate reactivity.

References

A Senior Application Scientist's Guide to Ligand Selection for the Synthesis of Methyl 5-amino-6-iodopicolinate via Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 5-amino-6-iodopicolinate is a highly functionalized pyridine derivative, representing a valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring vicinal amino and iodo groups along with a methyl ester, offers multiple points for further chemical diversification. However, a survey of the current literature reveals a scarcity of studies directly comparing different synthetic routes and ligand efficiencies for this specific molecule.

This guide addresses this gap by proposing a robust and highly probable synthetic pathway: the Buchwald-Hartwig amination. Rather than focusing on non-existent direct comparisons, we will provide a broader, more valuable framework for researchers. This document will serve as an in-depth guide to ligand selection for the palladium-catalyzed C-N cross-coupling on halogenated pyridine scaffolds, using the synthesis of this compound as a practical, illustrative example. We will delve into the causality behind experimental choices, providing the logic needed to adapt and optimize these powerful reactions for novel targets.

The Synthetic Challenge: Accessing Functionalized Aminopyridines

The construction of carbon-nitrogen bonds on an aromatic ring is one of the most fundamental transformations in organic synthesis. For heteroaromatic systems like pyridines, this can be particularly challenging due to the electron-deficient nature of the ring, which can affect catalyst activity and lead to side reactions. The Buchwald-Hartwig amination has emerged as the preeminent method for these transformations, largely due to its remarkable functional group tolerance and broad substrate scope.[1][2]

The reaction's success, however, is critically dependent on the choice of ligand coordinated to the palladium catalyst. The ligand is not a passive spectator; it is an active controller of the catalytic cycle, profoundly influencing reaction rate, yield, and selectivity.[3][4]

The Crucial Role of the Ligand in Catalysis

In the context of a Buchwald-Hartwig reaction, the phosphine ligand orchestrates the key steps of the catalytic cycle:

  • Promoting the Active Catalyst: Bulky, electron-rich ligands facilitate the formation of a monoligated, 14-electron L1Pd(0) species, which is often the highly reactive, true catalytic species.[3]

  • Accelerating Oxidative Addition: The ligand's electronic properties enhance the rate of oxidative addition of the aryl halide to the Pd(0) center, the first and often crucial step in the cycle.[5]

  • Facilitating Reductive Elimination: The ligand's steric bulk is paramount in promoting the final C-N bond-forming reductive elimination step, which is frequently the turnover-limiting step of the reaction.[5][6]

The evolution of phosphine ligands has been the primary driver behind the expansion of Buchwald-Hartwig amination from a niche reaction to a cornerstone of modern synthesis.[3][7]

Comparative Analysis of Ligand Classes for Heteroaryl Amination

The choice of ligand dictates the efficiency of the C-N coupling. Below is a comparison of major ligand classes, with performance data extrapolated from typical applications on related aryl and heteroaryl halide substrates.

Ligand ClassRepresentative Ligand(s)Typical Substrate ScopeKey Advantages & Disadvantages
First Generation P(o-tol)3Aryl Iodides, BromidesAdvantages: Historically significant. Disadvantages: Limited scope, harsh conditions, poor performance with chlorides and challenging amines.
Bidentate BINAP, DPPFAryl Iodides, TriflatesAdvantages: Improved rates and yields over first-generation ligands, effective for primary amines.[1] Disadvantages: Can be less effective for unactivated aryl chlorides.
Bulky Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosAryl/Heteroaryl Chlorides, Bromides, Iodides, TriflatesAdvantages: Extremely broad scope, high reactivity, mild conditions, excellent for challenging couplings (e.g., secondary amines, ammonia).[2][3] Disadvantages: Higher cost.
N-Heterocyclic Carbenes (NHCs) IPr, SImesAryl/Heteroaryl Chlorides, BromidesAdvantages: Strong electron donors, highly active for some transformations.[5] Disadvantages: Scope can be more substrate-specific compared to the best biaryl phosphines.

For a challenging substrate like a di-halogenated picolinate, the Bulky Dialkylbiaryl Phosphine ligands developed by the Buchwald group are unequivocally the state-of-the-art choice. Ligands like XPhos and RuPhos have demonstrated superior performance for couplings involving electron-deficient heteroaryl chlorides and bromides, making them the logical starting point for our proposed synthesis.[2]

Proposed Experimental Workflow: Synthesis of this compound

This protocol is a robust, self-validating starting point for the synthesis, based on established best practices for Buchwald-Hartwig aminations. The proposed starting material is Methyl 5-bromo-6-iodopicolinate, assuming a regioselective amination at the more reactive C-Br bond.

Diagram of the Proposed Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Reagent Addition - Methyl 5-bromo-6-iodopicolinate - Pd₂(dba)₃ - XPhos Ligand - NaOtBu - Toluene (Anhydrous) amine 2. Amine Source - Add Ammonia (as 0.5 M solution in dioxane) or other amine source seal 3. Seal Vessel amine->seal heat 4. Heat & Stir (e.g., 80-110 °C) seal->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Quench Reaction (e.g., add water/brine) monitor->quench extract 7. Extraction (e.g., with Ethyl Acetate) quench->extract purify 8. Purification (Silica Gel Chromatography) extract->purify product This compound purify->product

Caption: A generalized workflow for the Buchwald-Hartwig synthesis.

Step-by-Step Protocol
  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add Methyl 5-bromo-6-iodopicolinate (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe. Subsequently, add the amine source. For the synthesis of the primary amine, a solution of ammonia in dioxane (e.g., 0.5 M, 1.5 eq.) is a common choice. Alternatively, aqueous ammonia can be used with specialized ligands like KPhos that are designed to resist catalyst decomposition and competing hydroxylation.[8][9]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by periodically taking a small aliquot from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, this compound.

Mechanistic Insights: Why Ligand Choice is Paramount

The catalytic cycle illustrates precisely where the ligand exerts its influence. The use of a bulky biaryl phosphine ligand like XPhos is crucial for promoting the key transformations, especially the rate-limiting reductive elimination.

Diagram of the Catalytic Cycle

G pd0 L-Pd(0) oxidative_add Oxidative Addition pd2_halide L-Pd(II)(Ar)(X) pd0->pd2_halide Ar-X ligand_exchange Ligand Exchange pd2_amido L-Pd(II)(Ar)(NR₂) pd2_halide->pd2_amido HNR₂ Base pd2_amido->pd0 reductive_elim Reductive Elimination (Rate-Limiting) reductive_elim->pd0 Product (Ar-NR₂) arx Ar-X amine HNR₂ base Base product Ar-NR₂

References

A Comparative Guide to Computational Investigations of Methyl 5-amino-6-iodopicolinate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of January 2026, specific computational studies on the reaction mechanisms of Methyl 5-amino-6-iodopicolinate are not available in peer-reviewed literature. This guide, therefore, establishes a foundational framework for undertaking such an investigation by drawing parallels with computational analyses of analogous systems, particularly within the context of palladium-catalyzed cross-coupling reactions.

Introduction: The Imperative of Predictive Chemistry in Drug Discovery

This compound is a strategically functionalized heterocyclic scaffold holding considerable promise as a versatile building block in the synthesis of novel pharmaceutical agents. The molecular architecture, featuring an amino group, an iodo substituent, and a methyl ester on the picolinate core, presents multiple avenues for chemical elaboration. A thorough understanding of the reactivity and reaction mechanisms of this molecule is paramount for its strategic and efficient application in the drug discovery and development pipeline.

In recent years, computational chemistry, with Density Functional Theory (DFT) at its forefront, has become an indispensable tool for unraveling complex reaction mechanisms, predicting product distributions, and optimizing reaction conditions.[1][2] Through the in-silico modeling of a reaction's potential energy surface, it is possible to identify transition states, calculate activation energies, and derive profound insights into the electronic and steric factors that dictate chemical reactivity.

This guide provides a comparative analysis of various computational methodologies applicable to the study of reaction mechanisms involving this compound. A principal focus will be on palladium-catalyzed cross-coupling reactions, which represent a robust and widely employed strategy for the formation of carbon-carbon and carbon-nitrogen bonds.[3]

A Comparative Analysis of Computational Methodologies for Mechanistic Studies

The judicious selection of a computational methodology is a critical determinant for achieving accurate and reliable theoretical predictions. Herein, we compare essential components of computational setups for investigating reaction mechanisms, leveraging insights from extensive studies on analogous aryl halide cross-coupling reactions.

Density Functional Theory (DFT) Functionals

DFT stands as the cornerstone of modern computational chemistry for the investigation of reaction mechanisms. The choice of the exchange-correlation functional is a pivotal factor influencing the accuracy of the results.

Functional FamilyRepresentative ExamplesStrengthsWeaknesses
Hybrid Functionals B3LYP, PBE0Offer a robust balance of accuracy and computational efficiency for a broad spectrum of organic and organometallic systems.[4]May exhibit limitations in accurately describing systems with significant non-covalent interactions and in the precise calculation of reaction barriers.
Meta-Hybrid Functionals M06, M06-2XGenerally deliver superior accuracy for thermochemistry and kinetics, particularly for reactions catalyzed by transition metals.[5]Can be more computationally demanding compared to standard hybrid functionals.
Double-Hybrid Functionals B2PLYP, DSD-PBEP86Provide very high accuracy for both main group and transition metal chemistry.Incur a significantly higher computational cost and are often employed for benchmarking purposes.
Dispersion-Corrected Functionals B3LYP-D3, ωB97X-DExplicitly incorporate van der Waals interactions, which can be crucial for accurately modeling ligand-substrate binding and the stabilization of transition states.The empirical nature of the dispersion correction may not be universally transferable to all chemical systems.

Recommendation: For an inaugural investigation into a palladium-catalyzed reaction with this compound, a meta-hybrid functional such as M06 or a dispersion-corrected hybrid functional like B3LYP-D3 represents a judicious starting point, providing a favorable balance between accuracy and computational feasibility.

Basis Sets

The basis set defines the set of atomic orbitals employed in the quantum mechanical calculation. The utilization of a larger, more flexible basis set generally yields more accurate results, albeit at an increased computational expense.

Basis Set TypeExamplesDescriptionTypical Application
Pople-style 6-31G(d), 6-311+G(d,p)Widely adopted and computationally economical. The inclusion of polarization (d,p) and diffuse (+) functions is imperative for the accurate description of anionic species and transition states.Well-suited for initial geometry optimizations and frequency calculations.
Dunning's Correlation-Consistent cc-pVDZ, aug-cc-pVTZSystematically designed to converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions.Frequently used for high-accuracy single-point energy calculations on previously optimized geometries.
Effective Core Potentials (ECPs) LANL2DZ, SDDEmployed for heavy atoms such as iodine and palladium to mitigate computational cost by representing the core electrons with a potential.Indispensable for calculations involving elements from the third row and beyond.

Recommendation: A mixed basis set approach, combining a Pople-style basis set like 6-311+G(d,p) for the lighter atoms (C, H, N, O) with an ECP basis set such as LANL2DZ or SDD for iodine and palladium, is a prevalent and effective strategy for systems of this nature.

Solvent Models

Given that most chemical reactions are conducted in solution, the solvent can exert a profound influence on the reaction mechanism and energetics.

Model TypeExamplesDescription
Implicit (Continuum) Models PCM, SMDThe solvent is approximated as a continuous medium characterized by a specific dielectric constant. These models are computationally efficient and generally effective in capturing the bulk effects of the solvent.
Explicit Models Water molecules, etc.Individual solvent molecules are explicitly included in the calculation. While computationally intensive, this approach is crucial when specific solvent-solute interactions, such as hydrogen bonding, play a decisive role in the reaction mechanism.

Recommendation: For the majority of cross-coupling reactions, an implicit solvent model like the SMD (Solvation Model based on Density) model is an excellent choice, as it has demonstrated the ability to provide accurate solvation energies across a wide array of solvents.

Proposed Computational Workflow for a Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a formidable tool for the construction of C-C bonds.[6] A computational investigation of this reaction with this compound would furnish invaluable insights into its reactivity profile.

G cluster_pre Pre-computation cluster_dft DFT Calculations cluster_post Analysis mol_setup 1. Molecular Setup - Build reactants (this compound, boronic acid) - Choose catalyst (e.g., Pd(PPh3)4) - Select base and solvent geom_opt 2. Geometry Optimization - Optimize reactants, intermediates, transition states, and products - Use a suitable functional and basis set (e.g., B3LYP-D3/LANL2DZ) mol_setup->geom_opt Input Structures freq_calc 3. Frequency Calculation - Confirm minima (0 imaginary frequencies) - Characterize transition states (1 imaginary frequency) - Obtain thermochemical data (Gibbs free energy) geom_opt->freq_calc Optimized Geometries irc_calc 4. IRC Calculation - Intrinsic Reaction Coordinate - Confirm transition state connects reactants and products freq_calc->irc_calc Transition States pes_analysis 5. Potential Energy Surface Analysis - Plot Gibbs free energy profile - Identify rate-determining step irc_calc->pes_analysis Reaction Pathway nbo_analysis 6. Electronic Structure Analysis - Natural Bond Orbital (NBO) analysis - Analyze charge distribution and bond orders pes_analysis->nbo_analysis Key Structures

Caption: A proposed computational workflow for the investigation of a Suzuki-Miyaura reaction.

Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

A canonical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, proceeds via a catalytic cycle comprising three principal steps.[7][8]

G pd0 Pd(0)L_n pdii_oa R-Pd(II)L_n-X pd0->pdii_oa Oxidative Addition (R-X) pdii_tm R-Pd(II)L_n-R' pdii_oa->pdii_tm Transmetalation (R'-M) pdii_tm->pd0 Reductive Elimination (R-R')

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Oxidative Addition

The initial and frequently rate-determining step involves the oxidative addition of the aryl halide (in this instance, this compound) to a low-valent palladium(0) complex.[5][9] Computational studies can precisely determine the activation energy for this step and elucidate how the electronic properties of the pyridine ring and its substituents modulate the activation of the C-I bond.

Transmetalation

In the transmetalation step, the organic moiety from an organometallic reagent (e.g., a boronic acid in a Suzuki reaction) is transferred to the palladium(II) center.[10] The role of the base in this process is pivotal and can be explicitly modeled to comprehend its influence on the reaction kinetics.

Reductive Elimination

The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forges the new C-C or C-N bond and regenerates the catalytically active palladium(0) species.[1] Computational analysis can predict the stereochemical outcome of this step and identify potential competing side reactions.

Experimental Data for Comparison and Validation

Although specific experimental data for the computational study of this compound is not available, a rigorously designed computational study should be benchmarked against experimental data from analogous systems to ensure its validity.

Reaction ParameterSource of Experimental DataComputational Counterpart
Reaction Yields Published synthetic protocols for similar halopyridines.[11]Relative Gibbs free energies of products and transition states.
Reaction Rates Kinetic studies of related cross-coupling reactions.[12]Calculated activation energies (Gibbs free energy of the transition state).
Spectroscopic Data NMR, IR, and X-ray crystallography of stable intermediates or products.Calculated NMR chemical shifts, vibrational frequencies, and optimized geometries.

Step-by-Step Protocol: A Hypothetical DFT Study of a Suzuki-Miyaura Reaction

This protocol delineates the essential steps for a computational investigation of the Suzuki-Miyaura coupling between this compound and phenylboronic acid.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Model System:

    • Aryl Halide: this compound.

    • Organoborane: Phenylboronic acid.

    • Catalyst: A model palladium phosphine complex, for instance, Pd(PH₃)₂.

    • Base: A simple base such as hydroxide (OH⁻) or a more realistic counterpart like carbonate (CO₃²⁻).

    • Solvent: An implicit solvent model representing a common solvent like THF or DMF.

  • Calculation Setup:

    • Functional: B3LYP-D3.

    • Basis Set: LANL2DZ for Pd and I; 6-311+G(d,p) for all other atoms.

    • Solvent Model: SMD with the appropriate solvent.

  • Geometry Optimization:

    • Construct and optimize the geometries of all reactants, intermediates, transition states, and products for each elementary step of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures to confirm their nature as minima or transition states and to obtain essential thermochemical data (Gibbs free energies).

  • IRC Calculations:

    • For each identified transition state, perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that it connects the appropriate reactant and product.

  • Analysis:

    • Construct a potential energy surface (Gibbs free energy profile) for the entire catalytic cycle.

    • Identify the rate-determining step, which corresponds to the step with the highest activation energy.

    • Analyze the electronic structure of key intermediates and transition states using methods such as Natural Bond Orbital (NBO) analysis to gain insights into bonding and charge distribution.

Conclusion and Future Outlook

While dedicated computational studies on the reaction mechanisms of this compound have yet to be reported, the established methodologies and conceptual frameworks from analogous systems provide a clear and robust roadmap for future investigations. Through the application of state-of-the-art DFT calculations, researchers can achieve a deep and nuanced understanding of the factors that govern the reactivity of this pivotal building block. Such studies will not only serve to rationalize existing experimental observations but will also be instrumental in guiding the design of more efficient and selective synthetic routes for the development of novel pharmaceutical candidates. The ongoing synergy between computational and experimental chemistry will undoubtedly continue to accelerate the pace of discovery in medicinal chemistry.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Methyl 5-amino-6-iodopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. Methyl 5-amino-6-iodopicolinate, a halogenated pyridine derivative, is one such compound that holds potential in various synthetic applications. However, its handling requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary method for exposure control should be robust engineering solutions.

  • Chemical Fume Hood: All handling of this compound, from weighing to solution preparation and reaction quenching, must be conducted within a certified chemical fume hood.[2] This is crucial to prevent the inhalation of any fine powders or aerosols that may be generated.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[1][3]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[4] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Multi-Faceted Barrier

A comprehensive PPE ensemble is required to provide a barrier against potential routes of exposure, including dermal, ocular, and respiratory.

1. Eye and Face Protection: Shielding from a Critical Threat

The eyes are particularly vulnerable to chemical splashes and airborne particulates. Standard safety glasses are insufficient.

  • Chemical Splash Goggles: Tightly fitting chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][5][6] These provide a seal around the eyes, offering protection from splashes from all angles.

  • Face Shield: When there is a heightened risk of splashes, such as during the transfer of larger quantities of solutions or when working with a reaction under pressure, a face shield should be worn in addition to safety goggles to protect the entire face.

2. Skin and Body Protection: An Impervious Defense

Skin contact is a primary route of exposure for many chemical compounds. Protective clothing must be selected to resist chemical permeation.

  • Gloves: Due to the nature of halogenated organic compounds, standard latex gloves are not recommended.[7]

    • Recommended: Nitrile or neoprene gloves provide better chemical resistance. It is crucial to inspect gloves for any signs of degradation or perforation before use.[4]

    • Double Gloving: For extended operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice.

    • Proper Removal: Gloves must be removed without touching the outer surface with bare skin, and hands should be washed thoroughly with soap and water after glove removal.[1][8]

  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.[3] This provides a removable barrier to protect personal clothing and skin from contamination.

  • Additional Protective Clothing: For large-scale operations, a chemical-resistant apron or suit may be necessary.[4][6]

3. Respiratory Protection: A Necessary Precaution

While engineering controls are the primary means of preventing inhalation, respiratory protection may be required in specific situations.

  • Dust Mask/Respirator: If there is a risk of generating and inhaling dust, particularly when handling the solid compound outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6] All personnel requiring a respirator must be fit-tested and trained in its proper use.

The following table summarizes the essential PPE for various laboratory operations involving this compound:

Laboratory Operation Required Personal Protective Equipment Rationale
Weighing and Solids Handling Chemical splash goggles, nitrile gloves (double-gloved recommended), lab coat.To prevent eye and skin contact with the solid compound and to avoid inhalation of fine dust within the fume hood.
Solution Preparation and Transfer Chemical splash goggles, face shield, nitrile gloves (double-gloved), lab coat.To provide maximum protection against splashes to the eyes and face, and to prevent skin contact.
Reaction Monitoring and Work-up Chemical splash goggles, nitrile gloves, lab coat.To protect against potential splashes and skin contact during the handling of reaction mixtures and solvents.
Spill Cleanup Chemical splash goggles, face shield, heavy-duty chemical-resistant gloves, chemical-resistant apron or suit, respiratory protection may be necessary.To provide comprehensive protection during the handling of a concentrated spill and the associated cleanup materials.
Operational and Disposal Plans: A Step-by-Step Protocol

A systematic workflow is essential for minimizing risk and ensuring proper disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Necessary PPE prep1->prep2 prep3 Locate and Test Emergency Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh Solid Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 handle4 Conduct Reaction handle3->handle4 clean1 Quench Reaction handle4->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Decontaminate Glassware clean2->clean3 clean4 Dispose of Contaminated PPE as Hazardous Waste clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Workflow for handling this compound.

Disposal Plan

Proper waste management is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All waste containing this compound, including residual solids, solutions, and contaminated materials, must be collected in a designated, properly labeled hazardous waste container.[1] Halogenated waste streams should be kept separate from non-halogenated waste.

  • Contaminated PPE: All disposable PPE, such as gloves and bench paper, that has come into contact with the compound must be disposed of as hazardous waste.[1]

  • Container Management: Waste containers must be kept closed except when adding waste and stored in a secondary containment vessel in a designated satellite accumulation area.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring personal safety while advancing their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.